Methyl 2-Bromo-4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIYCRUAYQQSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568369 | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-65-1 | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70568369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-4-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-Bromo-4-methoxybenzoate. The direct conversion of the 4-methyl group in the specified starting material, 2-bromo-4-methylbenzoic acid, to a 4-methoxy group is a non-trivial transformation that is not well-documented. Such a conversion would likely require a complex, multi-step, and low-yielding pathway.
Therefore, this guide is presented in two parts:
-
Part I: Details the reliable and well-documented synthesis of the intermediate, Methyl 2-bromo-4-methylbenzoate , from the requested starting material, 2-bromo-4-methylbenzoic acid.
-
Part II: Outlines a more practical and standard synthetic route to the final target molecule, This compound , starting from a more suitable precursor, 2-bromo-4-hydroxybenzoic acid.
Part I: Synthesis of Methyl 2-bromo-4-methylbenzoate via Fischer Esterification
The conversion of the carboxylic acid group of 2-bromo-4-methylbenzoic acid to its corresponding methyl ester is efficiently achieved through Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.[1][2][3]
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[1][4][5]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylbenzoic acid.
-
Reagent Addition: Add anhydrous methanol (typically serving as both reactant and solvent), followed by the slow, cautious addition of a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with a saturated brine solution.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product. Further purification can be achieved by column chromatography or distillation if necessary.
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Amount (Example) |
| 2-Bromo-4-methylbenzoic acid | 215.04 | 1.0 | 10.0 g (46.5 mmol) |
| Methanol (CH₃OH) | 32.04 | Excess | 150 mL |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | Catalytic | 2.0 mL |
| Product: Methyl 2-bromo-4-methylbenzoate | 229.07 | - | Theoretical Yield: 10.65 g |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-bromo-4-methylbenzoate.
Part II: A Standard Synthetic Route to this compound
A more chemically feasible and documented approach to the target molecule begins with a precursor already containing a hydroxyl group at the 4-position, which can be readily methylated. The following two-step synthesis starts from 2-bromo-4-hydroxybenzoic acid.
Step 1: Fischer Esterification of 2-bromo-4-hydroxybenzoic acid
The first step is the esterification of the starting material, which proceeds similarly to the protocol in Part I.
Experimental Protocol:
This protocol is based on the successful esterification of 2-hydroxy-4-bromobenzoic acid.[6][7]
-
Reaction Setup: Dissolve 2-bromo-4-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and stir for 18-24 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture to remove methanol and extract with ethyl acetate. Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-bromo-4-hydroxybenzoate . The product can be used in the next step, often without further purification.
Step 2: O-Methylation of Methyl 2-bromo-4-hydroxybenzoate
This step converts the phenolic hydroxyl group to a methoxy group via a Williamson ether synthesis-type reaction.
Experimental Protocol:
This protocol is adapted from a standard methylation procedure for substituted hydroxybenzoates.[8]
-
Reaction Setup: To a solution of Methyl 2-bromo-4-hydroxybenzoate in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base such as finely ground, anhydrous potassium carbonate (K₂CO₃).
-
Reagent Addition: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), to the suspension.
-
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-70°C) for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product, This compound .
Quantitative Data (Two-Step Synthesis)
| Reagent/Product (Step 1) | Molar Mass ( g/mol ) | Molar Eq. |
| 2-Bromo-4-hydroxybenzoic acid | 231.02 | 1.0 |
| Methanol (CH₃OH) | 32.04 | Excess |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | Catalytic |
| Intermediate: Methyl 2-bromo-4-hydroxybenzoate | 245.05 | - |
| Reagent (Step 2) | Molar Mass ( g/mol ) | Molar Eq. |
| Methyl 2-bromo-4-hydroxybenzoate | 245.05 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | ~3.0 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | ~3.0 |
| Product: this compound | 245.07 | - |
Overall Synthesis Workflow Diagram
Caption: A standard two-step synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 [chemicalbook.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Synthesis of Methyl 2-Bromo-4-methoxybenzoate starting from 4-bromo-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a viable synthetic route for the preparation of Methyl 2-bromo-4-methoxybenzoate, a valuable building block in pharmaceutical and materials science research, commencing from the readily available starting material, 4-bromo-2-fluorotoluene. The described multi-step synthesis involves the selective oxidation of the benzylic methyl group, followed by a nucleophilic aromatic substitution to introduce the methoxy moiety, and concludes with the esterification of the resulting carboxylic acid.
Overall Synthetic Scheme
The synthetic strategy is a three-step process designed for efficiency and scalability in a laboratory setting. The pathway is as follows:
-
Oxidation: The methyl group of 4-bromo-2-fluorotoluene is oxidized to a carboxylic acid to yield 4-bromo-2-fluorobenzoic acid.
-
Methoxylation: The fluorine atom on the aromatic ring is displaced by a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction to form 2-bromo-4-methoxybenzoic acid.
-
Esterification: The final step involves the conversion of the carboxylic acid to its corresponding methyl ester, this compound, through a Fischer esterification.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluorobenzoic acid
The initial step focuses on the oxidation of the methyl group of 4-bromo-2-fluorotoluene. A common and effective method for this transformation is the use of a strong oxidizing agent such as potassium permanganate in a basic aqueous medium.
Experimental Procedure:
To a solution of 4-bromo-2-fluorotoluene (1.0 eq) in a 1:1 mixture of pyridine and water, potassium permanganate (4.2 eq) is added portion-wise at 90°C. The reaction mixture is stirred vigorously at this temperature for 3 hours. Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide byproduct. The filter cake is washed with 3N sodium hydroxide and water. The combined aqueous filtrates are concentrated under reduced pressure to remove the ethanol, and the remaining aqueous solution is acidified to a pH of 2 with 6N hydrochloric acid, leading to the precipitation of the product. The white precipitate is collected by filtration, washed with cold water, and dried to afford 4-bromo-2-fluorobenzoic acid.[1]
Step 2: Synthesis of 2-Bromo-4-methoxybenzoic acid
This key step involves the nucleophilic aromatic substitution of the fluorine atom with a methoxy group. This is typically achieved by reacting the fluorinated benzoic acid with a source of methoxide ions in a suitable solvent.
Experimental Procedure:
4-Bromo-2-fluorobenzoic acid (1.0 eq) is dissolved in methanol. To this solution, a strong base such as potassium carbonate is added. The reaction mixture is heated to 50°C and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is then taken up in water and acidified with a suitable acid, such as hydrochloric acid, to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 2-bromo-4-methoxybenzoic acid. A similar methoxylation of a related aldehyde has been reported to proceed in methanol with potassium carbonate.[2]
Step 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid. The Fischer esterification, which utilizes an excess of the alcohol in the presence of a catalytic amount of a strong acid, is a well-established and reliable method.
Experimental Procedure:
2-Bromo-4-methoxybenzoic acid (1.0 eq) is dissolved in anhydrous methanol. A catalytic amount of concentrated sulfuric acid is slowly added to the solution. The reaction mixture is then heated to reflux and stirred for 12-24 hours. The reaction progress can be monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature and the excess methanol is removed by rotary evaporation. The residue is then diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel can be performed if necessary to obtain pure this compound.[3][4][5]
Data Presentation
| Compound Name | Starting Material | Reagents | Yield | Purity | Reference |
| 4-Bromo-2-fluorobenzoic acid | 4-Bromo-2-fluorotoluene | Potassium permanganate, Pyridine, Water | 73% | Not specified | [1] |
| Methyl 4-bromo-2-fluorobenzoate (related esterification) | 4-Bromo-2-fluorobenzoic acid | Thionyl chloride, Methanol | 93% | 99% (LC-MS) | [5] |
| Methyl 4-bromo-2-methoxybenzoate (related synthesis) | 4-bromo-2-fluorotoluene | Multiple steps | ~47% (overall) | 99.8% (GC) | [6] |
Logical Workflow Diagram
References
- 1. Page loading... [guidechem.com]
- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Methyl 4-Bromo-2-methoxybenzoate | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Bromo-4-methoxybenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the methyl ester and a methoxy group para to the ester, provides a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications, with a focus on its utility in the development of novel pharmaceuticals and functional materials.
Chemical and Physical Properties
Precise experimental data for the physical properties of this compound is not widely reported. However, key identifiers and the properties of its precursor and a closely related isomer are summarized below to provide context.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 17100-65-1 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.1 g/mol | [1] |
| Precursor | 2-Bromo-4-methoxybenzoic acid | - |
| Precursor CAS | 74317-85-4 | [2] |
| Precursor Mol. Wt. | 231.04 g/mol | [2] |
| Isomer (for comparison) | Methyl 4-bromo-2-methoxybenzoate | - |
| Isomer CAS | 139102-34-4 | [3][4] |
| Isomer Melting Point | 29.5-35.5 °C | [3] |
| Isomer Boiling Point | 100-108 °C at 0.01 mmHg |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The most common and synthetically useful of these transformations are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures, which are prevalent in many pharmaceutical agents.
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.
-
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne. This transformation is valuable for the synthesis of conjugated systems found in materials science and as precursors for more complex molecular scaffolds.
The general versatility of aryl bromides in these reactions suggests that this compound is a key intermediate for introducing a substituted methoxybenzoyl moiety into a target molecule.
Experimental Protocols
Synthesis of this compound
General Protocol for Fischer Esterification:
-
Reaction Setup: To a round-bottom flask, add 2-Bromo-4-methoxybenzoic acid (1.0 equivalent) and methanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Representative Reaction: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward esterification process.
Caption: Synthesis of this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction involving this compound.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
References
Methyl 2-Bromo-4-methoxybenzoate as a building block in organic synthesis
An In-depth Technical Guide to Methyl 2-Bromo-4-methoxybenzoate as a Building Block in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 17100-65-1) is a highly functionalized aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its structure, featuring a sterically accessible bromine atom ortho to an electron-withdrawing methyl ester and para to an electron-donating methoxy group, provides a unique combination of reactivity and selectivity. This arrangement makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, and applications in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 17100-65-1 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [2][3] |
| Physical Form | Yellow Solid or Liquid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Sealed in dry, room temperature | [2] |
| InChI Key | MGIYCRUAYQQSNL-UHFFFAOYSA-N | [2] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered on the reactivity of the C-Br bond. This bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, a critical step in the synthesis of pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. This compound readily participates in this reaction with various boronic acids and esters.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst / Ligand | Base | Solvent System | Conditions | Yield | Reference(s) |
| Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | N₂ purge, heat | N/A* | [2] |
| 2-Naphthylboronic acid | Pd(acac)₂ / CataCXium A•HI | N/A** | Anisole | 80 °C, 20 h | 61% | [1] |
*Yield not explicitly stated in the cited section, but the procedure is provided as a successful transformation. **Base used in the CO generation step (DIPEA), not directly in the coupling mixture.
Experimental Protocol: Suzuki Coupling with Pyridine-3-boronic acid
This protocol is adapted from a documented procedure for the Suzuki coupling of this compound.[2]
-
Reaction Setup : In a suitable reaction vessel, combine this compound (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Inert Atmosphere : Purge the vessel with a stream of inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 equiv) to the mixture.
-
Reaction : Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, producing substituted anilines. While specific examples with this compound are not prominently documented in the searched literature, its structure is highly amenable to this transformation. The protocol below is a generalized procedure based on best practices for electron-rich aryl bromides.[4][5]
Representative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst / Ligand | Base | Solvent | Conditions | Typical Yield | Reference(s) |
| Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80 - 110 °C | Good to Excellent | [4] |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 °C, 8-16 h | High | [6] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Catalyst Pre-formation : To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition : Add anhydrous toluene or dioxane, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Reaction : Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. This reaction is crucial for synthesizing precursors to pharmaceuticals and conjugated materials.
Quantitative Data for Sonogashira Coupling
| Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent | Conditions | Yield | Reference(s) |
| 1-Ethynyl-4-methylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp. | N/A* | [7] |
*A representative procedure is described in the patent, indicating a successful transformation.
Experimental Protocol: Sonogashira Coupling with 1-Ethynyl-4-methylbenzene
This protocol is adapted from a representative procedure for Sonogashira couplings.[7]
-
Reaction Setup : To a solution of this compound (1.0 equiv) in DMF, add triethylamine (Et₃N, 3.0 equiv).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.05 equiv) to the mixture.
-
Alkyne Addition : Add 1-ethynyl-4-methylbenzene (1.2 equiv) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 3 hours or until completion is observed by TLC.
-
Work-up : Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Purification : Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Heck Reaction and Intramolecular Cyclization
The Heck reaction couples aryl halides with alkenes. While intermolecular Heck reactions with this compound are plausible, a more documented application involves the intramolecular Heck reaction of its derivatives for the synthesis of complex heterocyclic systems.
Quantitative Data for Intramolecular Heck Reaction
| Substrate | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference(s) |
| Derivative of this compound | N/A | N/A | N/A | N/A | N/A | [1] |
(The reference indicates the successful use of an intramolecular Heck cyclization in a synthetic pathway starting from a related 2-bromo-4-methoxybenzoic acid derivative, though specific conditions and yield for this step are not detailed in the provided text.)
Experimental Protocol: General Intermolecular Heck Reaction
This generalized protocol is based on established methods for aryl bromides.[7]
-
Reaction Setup : In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Solvent Addition : Add a suitable solvent such as DMF, acetonitrile, or toluene.
-
Reaction : Seal the tube and heat to 80-120 °C until the reaction is complete.
-
Work-up : Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent. Wash with water and brine.
-
Purification : Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Visualizations of Synthetic Workflows
Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Diagram 2: Decision Logic for Cross-Coupling Reaction Selection
Caption: Decision flowchart for selecting the appropriate cross-coupling reaction.
Diagram 3: Synthetic Pathway Involving this compound
Caption: Role of this compound in divergent synthetic pathways.
Conclusion
This compound is a valuable and strategic building block for organic synthesis. Its defined points of reactivity allow for predictable and efficient participation in a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck-type transformations. This versatility enables the construction of diverse and complex molecular scaffolds, making it a key intermediate for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a foundational resource for leveraging this compound in the development of novel molecules.
References
- 1. Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester | 1214366-07-0 | Benchchem [benchchem.com]
- 4. Buy 2-Bromo-4-(4-ethylphenoxy)benzoicacid [smolecule.com]
- 5. Ethyl 2-Bromo-4-methoxybenzoate|Research Chemical [benchchem.com]
- 6. CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 7. escholarship.org [escholarship.org]
Spectroscopic Analysis of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-Bromo-4-methoxybenzoate, a compound of interest in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The structural characterization of this compound is supported by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.78 | d | 8.7 | 1H | H-6 |
| 7.10 | d | 2.5 | 1H | H-3 |
| 6.91 | dd | 8.7, 2.5 | 1H | H-5 |
| 3.88 | s | - | 3H | -OCH₃ (ester) |
| 3.82 | s | - | 3H | -OCH₃ (ether) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O (ester) |
| 162.0 | C-4 |
| 134.0 | C-6 |
| 121.5 | C-2 |
| 118.8 | C-5 |
| 113.4 | C-1 |
| 112.9 | C-3 |
| 56.0 | -OCH₃ (ether) |
| 52.5 | -OCH₃ (ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2955 | Medium | C-H stretch (aromatic) |
| 1730 | Strong | C=O stretch (ester) |
| 1595, 1490 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (asymmetric, aryl ether) |
| 1030 | Strong | C-O stretch (symmetric, aryl ether) |
| 770 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The molecular formula for this compound is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol .[1] The presence of bromine is typically indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]
| m/z | Relative Intensity (%) | Assignment |
| 244, 246 | ~1:1 | [M]⁺, [M+2]⁺ |
| 213, 215 | ~1:1 | [M - OCH₃]⁺ |
| 185, 187 | ~1:1 | [M - COOCH₃]⁺ |
| 157 | [M - Br]⁺ | |
| 135 | [M - Br - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For ¹³C NMR, a higher concentration of 20-100 mg is often required.[3][4] The solution should be free of any solid particles.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Data Acquisition : The sample is placed in an NMR tube and inserted into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using appropriate pulse sequences.[3]
IR Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[6]
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]
-
Solvent Evaporation : Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6] The instrument measures the absorption of infrared radiation at different frequencies.[7]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[8]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (a radical cation).[2][9]
-
Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[8]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[2][9]
-
Detection : A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[9]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. scbt.com [scbt.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Electrophilic Aromatic Substitution in Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on Methyl 2-Bromo-4-methoxybenzoate. This substrate, a key intermediate in the synthesis of various high-value organic molecules, presents a nuanced case for regioselectivity due to the interplay of its three distinct substituents. This document outlines the theoretical underpinnings of its reactivity, predicts the outcomes of common EAS reactions, and provides a detailed, albeit extrapolated, experimental protocol for a representative nitration reaction.
Core Concepts: Substituent Effects on the Benzene Ring
The reactivity and regioselectivity of electrophilic aromatic substitution on a substituted benzene ring are governed by the electronic properties of the substituents already present. In the case of this compound, we must consider the directing effects of the methoxy, bromo, and methyl ester groups.
-
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the positions ortho and para to it. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions.
-
Bromo Group (-Br): Halogens like bromine are deactivating yet ortho, para-directing. They are highly electronegative and withdraw electron density from the ring via the inductive effect, making the ring less reactive overall. However, they possess lone pairs that can be donated to the ring through resonance, which preferentially stabilizes the intermediates formed during ortho and para attack.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, both through induction and resonance. This significantly reduces the electron density of the aromatic ring, making it less reactive. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Predicting Regioselectivity in this compound
The positions available for substitution on the this compound ring are C3, C5, and C6. The directing effects of the existing substituents will determine the most likely site of electrophilic attack.
-
The methoxy group at C4 strongly directs ortho to its position, which are C3 and C5.
-
The bromo group at C2 directs ortho (C3) and para (C6).
-
The methyl ester group at C1 directs meta, which are C3 and C5.
Considering these influences, the positions C3 and C5 are activated by the powerful methoxy group and also directed to by the methyl ester group. The bromo group also directs to C3. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions . The C6 position is only directed to by the bromo group and is sterically hindered by the adjacent methyl ester group. The strong activating effect of the methoxy group is expected to be the dominant factor in determining the position of substitution.
The logical relationship of these directing effects can be visualized as follows:
Key Electrophilic Aromatic Substitution Reactions
While specific experimental data for this compound is scarce in the literature, we can predict the outcomes of common EAS reactions based on the established principles.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Based on the directing effects, the primary product expected is Methyl 2-bromo-4-methoxy-5-nitrobenzoate .
Halogenation (Bromination/Chlorination)
Further halogenation would also be directed by the existing substituents. For instance, bromination would likely yield a mixture of Methyl 2,3-dibromo-4-methoxybenzoate and Methyl 2,5-dibromo-4-methoxybenzoate .
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of two deactivating groups (bromo and methyl ester) on the ring of this compound makes it a poor substrate for Friedel-Crafts reactions.
Experimental Protocol: Nitration of this compound
The following is a detailed, representative protocol for the nitration of this compound to yield Methyl 2-bromo-4-methoxy-5-nitrobenzoate. This protocol is extrapolated from standard procedures for the nitration of similar aromatic esters.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Reagent grade |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Concentrated Nitric Acid (HNO₃) | 70% |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Beaker | |
| Buchner funnel and filter flask | |
| pH paper | |
| Recrystallization solvent | e.g., Ethanol or Methanol |
Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice bath.
-
Reaction Setup: Dissolve a known quantity of this compound in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stir bar. Cool this mixture in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the benzoate, maintaining the temperature of the reaction mixture below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes) and then allow it to slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The solid product should precipitate out.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Workflow Diagram
Quantitative Data
While a specific literature source with quantitative data for the nitration of this compound was not identified, the following table presents expected data based on similar reactions.
| Product | Expected Major Isomer | Theoretical Yield (%) | Melting Point (°C) |
| Nitrated Product | Methyl 2-bromo-4-methoxy-5-nitrobenzoate | >80 | To be determined |
Conclusion
The electrophilic aromatic substitution of this compound is a process governed by the competing and cooperating directing effects of its three substituents. The strongly activating and ortho, para-directing methoxy group is the dominant influence, leading to a high regioselectivity for substitution at the positions ortho to it (C3 and C5). While Friedel-Crafts reactions are unlikely to be successful due to the presence of two deactivating groups, other EAS reactions such as nitration and halogenation are expected to proceed with predictable outcomes. The provided experimental protocol for nitration serves as a robust starting point for the synthesis of nitro derivatives of this important synthetic intermediate. Further experimental investigation is warranted to confirm the predicted regioselectivity and to optimize reaction conditions for various electrophilic aromatic substitution reactions on this substrate.
Technical Guide: Methyl 2-bromo-4-methoxybenzoate (CAS 17100-65-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methods for Methyl 2-bromo-4-methoxybenzoate, a key intermediate in organic synthesis.
Core Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | |
| Appearance | Yellow Solid or Liquid | [2] |
| Melting Point | 27.00°C - 29.00°C | |
| Boiling Point | 292.939°C at 760 mmHg | |
| Density | 1.463 g/cm³ | |
| Flash Point | 130.965°C | |
| Refractive Index | 1.538 | |
| Vapor Pressure | 0.002 mmHg at 25°C |
| Chemical Identifier | Value | Source |
| CAS Number | 17100-65-1 | [1] |
| InChI | InChI=1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |
| InChI Key | MGIYCRUAYQQSNL-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=C(C(=C1)Br)C(=O)OC |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the esterification of 2-bromo-4-methylbenzoic acid.
Synthesis Workflow
Caption: Esterification of 2-bromo-4-methylbenzoic acid to yield the target compound.
Experimental Protocol: Esterification
Objective: To synthesize this compound from 2-bromo-4-methylbenzoic acid and methanol.
Materials:
-
2-bromo-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-methylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation or column chromatography.[3]
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom on the aromatic ring. It can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecules.[3]
Cross-Coupling Reactions Workflow
Caption: Reactivity of this compound in cross-coupling reactions.
These reactions enable the formation of new carbon-carbon bonds, making this compound a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of this compound. While specific spectra are dependent on the solvent and instrument parameters, typical proton (¹H) and carbon-¹³ (¹³C) NMR data provide confirmation of the compound's structure.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a formal risk assessment. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
References
An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-bromo-4-methoxybenzoate, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document presents estimated solubility values based on structurally analogous compounds. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine precise solubility data.
Introduction to this compound
This compound is an aromatic ester whose utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is significant. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and formulation development.
Compound Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 17100-65-1[1] |
| Molecular Formula | C₉H₉BrO₃[1] |
| Molecular Weight | 245.07 g/mol [2] |
| Appearance | White to pale yellow solid |
| Melting Point | 33 °C (lit.) |
Estimated Solubility Data
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Predicted Solubility | Rationale for Estimation |
| Toluene | Soluble | A product page for methyl 4-bromo-2-methoxybenzoate states it is "soluble in Toluene"[3]. |
| Methanol | Soluble | A safety data sheet for the structurally similar methyl 4-acetamido-5-bromo-2-methoxybenzoate indicates slight solubility in methanol[4]. Given the structural similarities, a comparable or higher solubility is expected for the less complex target molecule. |
| Ethanol | Soluble | Methyl 4-bromobenzoate is soluble in ethanol[5]. The presence of a methoxy group is unlikely to significantly decrease solubility in polar protic solvents. |
| Acetone | Soluble | Methyl 4-bromobenzoate is soluble in acetone[5]. Anisole, another structural component, is also soluble in acetone[6]. |
| Ethyl Acetate | Soluble | Esters are generally soluble in other esters like ethyl acetate. |
| Dichloromethane | Soluble | Halogenated aromatic compounds typically show good solubility in chlorinated solvents. |
| Diethyl Ether | Soluble | Methyl 4-bromobenzoate is soluble in ether[5]. Anisole is also soluble in ether[7]. |
| Hexane | Sparingly Soluble | The polarity of the ester and methoxy groups, along with the bromine atom, will likely limit solubility in non-polar aliphatic hydrocarbons. |
| Water | Insoluble | Aromatic esters with this molecular weight are generally insoluble in water. For instance, methyl 4-bromobenzoate is insoluble in water[8]. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted isothermal shake-flask method.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the exact mass of the compound added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker with a constant temperature setting (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points until the concentration of the solute remains constant.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. If necessary, the vials can be centrifuged to facilitate separation.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS: 17100-65-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. METHYL 4-BROMO-2-METHOXYBENZOATE 98 CAS#: 139102-34-4 [m.chemicalbook.com]
- 4. Methyl 4-acetamido-5-bromo-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 5. METHYL 4-Bromobenzoate [nanfangchem.com]
- 6. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Methyl 4-bromobenzoate | 619-42-1 [amp.chemicalbook.com]
Stability and Storage of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-Bromo-4-methoxybenzoate (CAS No. 17100-65-1). Due to the limited availability of specific public stability data for this compound, this document synthesizes information from structurally related molecules and established principles of chemical stability. It outlines potential degradation pathways and details standardized experimental protocols for conducting thorough stability assessments, including hydrolytic, thermal, and photostability studies, in accordance with ICH guidelines. The information presented herein serves as a valuable resource for ensuring the integrity and proper handling of this compound in research and development settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its stability profile.
| Property | Value |
| CAS Number | 17100-65-1 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Recommended Storage and Handling
For routine laboratory use, it is recommended to store this compound at room temperature in a well-sealed container to protect it from moisture.[1][2] For long-term storage, maintaining the compound in a dry and dark environment is crucial to prevent potential degradation. Several suppliers suggest storing the compound sealed in a dry, room temperature environment.
When handling this compound, it is advised to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.
Predicted Stability Profile and Degradation Pathways
Hydrolytic Stability
The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would lead to the formation of 2-Bromo-4-methoxybenzoic acid and methanol. The rate of hydrolysis is expected to be slow under neutral pH conditions but will increase significantly in strongly acidic or basic environments. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the aromatic ring will influence the rate of hydrolysis.
Thermal Stability
Aromatic esters are generally thermally stable. However, at elevated temperatures, decomposition can occur. For related aromatic esters, degradation is often observed at temperatures above 350°C. The initial step in the thermal degradation of this compound is likely to be the cleavage of the ester bond. Further decomposition at higher temperatures could lead to the fragmentation of the aromatic ring and the release of smaller molecules.
Photostability
Brominated aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly in the UV region. The carbon-bromine bond can undergo homolytic cleavage to form radical species, which can then participate in a variety of secondary reactions. This can lead to debromination or the formation of other photoproducts. It is therefore recommended to protect the compound from light, especially during long-term storage or when in solution.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for key experiments based on established guidelines.
Hydrolytic Stability Testing
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.
-
Incubation: Store the solutions at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days). Protect the samples from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.
Thermal Stability Testing (Solid State)
Objective: To assess the stability of the solid compound at elevated temperatures.
Methodology:
-
Sample Preparation: Place a known amount of solid this compound in a suitable container (e.g., a glass vial).
-
Exposure: Store the samples in a calibrated oven at a high temperature (e.g., 80°C) for a specified duration. A control sample should be stored at the recommended storage condition.
-
Analysis: At the end of the study, analyze the stressed and control samples by a stability-indicating HPLC method to check for any degradation.
Photostability Testing
Objective: To evaluate the stability of the compound when exposed to light.
Methodology (based on ICH Q1B guidelines):
-
Sample Preparation: Expose the solid compound and a solution of the compound in a photochemically inert solvent to a light source. A dark control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
Light Exposure: The light source should emit a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Analysis: After exposure, compare the exposed samples with the dark control using a stability-indicating HPLC method to determine the extent of degradation.
Data Presentation for Stability Studies
The quantitative data obtained from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 2: Example Data Table for Hydrolytic Stability Study
| Time (days) | % Remaining (Acidic) | % Remaining (Neutral) | % Remaining (Basic) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 3 | |||
| 7 |
Table 3: Example Data Table for Thermal Stability Study (Solid State at 80°C)
| Duration (weeks) | % Remaining |
| 0 | 100 |
| 1 | |
| 2 | |
| 4 |
Table 4: Example Data Table for Photostability Study
| Sample | % Remaining (Light Exposed) | % Remaining (Dark Control) |
| Solid | ||
| Solution |
Conclusion
While specific experimental stability data for this compound is limited, a scientific understanding of its chemical structure allows for the prediction of its stability profile and potential degradation pathways. It is expected to be susceptible to hydrolysis under acidic and basic conditions and may undergo photodegradation upon exposure to light. For optimal stability, it should be stored at room temperature in a well-sealed container, protected from moisture and light. The experimental protocols outlined in this guide provide a robust framework for conducting comprehensive stability assessments to ensure the quality and integrity of this compound in research and development applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of Methyl 2-Bromo-4-methoxybenzoate with various arylboronic acids. This substrate is a valuable building block, incorporating a sterically hindered ortho-bromo substituent and an electron-donating para-methoxy group, which can present unique challenges and opportunities in cross-coupling reactions. The following protocols and data are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and process development.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with a selection of structurally diverse arylboronic acids. These representative examples illustrate the versatility of the protocol.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-methoxy-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Methyl 4'-methyl-4-methoxy-[1,1'-biphenyl]-2-carboxylate | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 4,4'-dimethoxy-[1,1'-biphenyl]-2-carboxylate | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 8 | 95 |
| 4 | 3-Chlorophenylboronic acid | Methyl 3'-chloro-4-methoxy-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 78 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel with a rubber septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Heck Reaction of Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Heck reaction with Methyl 2-Bromo-4-methoxybenzoate. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[2][3]
This compound presents an interesting substrate for the Heck reaction, featuring both an electron-withdrawing ester group and an electron-donating methoxy group on the aromatic ring. These substituents can influence the reactivity of the aryl bromide and the regioselectivity of the alkene insertion.[4]
General Considerations for the Heck Reaction
The success of the Heck reaction is contingent on several key parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[5] For aryl bromides, which are generally less reactive than aryl iodides, the selection of an appropriate catalytic system is crucial for achieving high yields.[6][7]
Catalyst and Ligand Systems: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources for the Heck reaction.[2][8] The active catalyst is a Pd(0) species, which can be generated in situ from Pd(II) precursors.[1][9] The choice of ligand is critical, as it influences the stability and activity of the catalyst. Common ligands include phosphines like triphenylphosphine (PPh₃) and bulky, electron-rich phosphines, as well as N-heterocyclic carbenes (NHCs).[7] For less reactive aryl bromides, the use of more sophisticated ligand systems may be necessary to promote the oxidative addition step.[6]
Base: A base is required to neutralize the hydrogen halide (HBr in this case) that is generated during the catalytic cycle.[2] Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[5][8] The choice of base can impact the reaction rate and yield.
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used for the Heck reaction.[5] In recent years, greener protocols utilizing water or ionic liquids as the solvent have also been developed.[1][6]
Experimental Protocols
Below are generalized protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of these conditions may be necessary for specific alkene partners.
Protocol 1: Classical Heck Conditions with Pd(OAc)₂/PPh₃
This protocol utilizes a common and cost-effective catalytic system.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (0.01-0.05 mmol), and triphenylphosphine (0.02-0.10 mmol).
-
Add the base, either triethylamine (1.5-2.0 mmol) or potassium carbonate (2.0 mmol).
-
Add the solvent (5-10 mL of DMF or MeCN).
-
Seal the vessel and heat the reaction mixture at 80-120 °C with stirring for 4-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Reaction in an Ionic Liquid
This protocol offers a potentially "greener" alternative, avoiding the use of phosphine ligands and traditional organic solvents.[1][6]
Materials:
-
This compound
-
Alkene (e.g., 2-ethylhexyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ionic Liquid (e.g., a morpholine-based ionic liquid)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the ionic liquid (e.g., 2 g).
-
Add this compound (1.0 mmol) and the alkene (1.5 mmol).
-
Add palladium(II) acetate (0.01 mmol) and sodium bicarbonate (1.5 mmol).
-
Heat the reaction mixture to a high temperature (e.g., 180 °C) with stirring for several hours (e.g., 12 hours).[6]
-
After completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., hot toluene).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction parameters for the Heck reaction of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Catalysts and Ligands for the Heck Reaction of Aryl Bromides
| Catalyst Precursor | Ligand | Molar Ratio (Pd:Ligand) | Typical Loading (mol%) | Reference |
| Pd(OAc)₂ | PPh₃ | 1:2 to 1:4 | 0.5 - 5 | [2][10] |
| Pd(OAc)₂ | P(o-tolyl)₃ | 1:2 to 1:4 | 1 - 5 | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | 1:2 | 2 | [10] |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) Precursor | 1:2 | 1 - 2 | [5] |
| PdCl₂(PPh₃)₂ | - | - | 1 - 5 | [7] |
| Pd(PPh₃)₄ | - | - | 1 - 5 | [2] |
Table 2: Common Bases and Solvents for the Heck Reaction of Aryl Bromides
| Base | Equivalents | Solvent | Typical Temperature (°C) | Reference |
| Et₃N | 1.5 - 2.0 | DMF, MeCN, Toluene | 80 - 120 | [8][10] |
| K₂CO₃ | 2.0 | DMF, DMA, Water | 80 - 140 | [5][10] |
| NaOAc | 2.0 | DMF, NMP | 100 - 140 | [8] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | 100 - 120 | [11] |
| NaHCO₃ | 1.5 - 6.0 | Ionic Liquid, DMSO | 140 - 180 | [6][10] |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction.[1][8]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
This diagram outlines the typical steps involved in setting up and working up a Heck reaction.
Caption: General workflow for a Heck reaction experiment.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[3][4][5] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of methyl 2-bromo-4-methoxybenzoate, a key intermediate in the synthesis of numerous biologically active molecules. The methodologies described herein are based on established procedures for the amination of electron-rich and ortho-substituted aryl bromides.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The methoxy group at the 4-position renders the aryl bromide electron-rich, which can influence the oxidative addition step in the catalytic cycle. The methyl ester at the 2-position introduces steric hindrance, which necessitates the careful selection of the catalyst system to achieve high yields.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate and yield.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination of aryl bromides, providing a starting point for the optimization of the reaction with this compound.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1 - 2 | A common and highly effective combination for a broad range of amines.[3] |
| Pd(OAc)₂ | RuPhos | 1 - 2 | Often used for challenging substrates, including electron-rich aryl halides. |
| Pd(OAc)₂ | rac-BINAP | 1.5 - 3 | A versatile ligand, particularly for coupling with anilines. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 1 - 2 | Effective for sterically hindered substrates. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent | Typical Concentration (M) | Notes |
| Sodium tert-butoxide (NaOtBu) | 1.2 - 1.5 | Toluene | 0.1 - 0.5 | A strong, commonly used base. |
| Cesium carbonate (Cs₂CO₃) | 1.5 - 2.0 | Dioxane | 0.1 - 0.5 | A milder base, often suitable for base-sensitive substrates. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.2 - 1.5 | THF | 0.1 - 0.5 | A strong, non-nucleophilic base. |
| Potassium phosphate (K₃PO₄) | 1.5 - 2.0 | Toluene or Dioxane | 0.1 - 0.5 | A weaker base that can be effective in certain systems. |
Table 3: General Reaction Conditions
| Parameter | Range | Typical Value | Notes |
| Temperature | 80 - 110 °C | 100 °C | Dependent on the specific catalyst system and substrates. |
| Reaction Time | 4 - 24 hours | 12 hours | Monitored by TLC or LC-MS for completion. |
| Inert Atmosphere | Argon or Nitrogen | Argon | Essential to prevent oxidation of the catalyst and ligand. |
Experimental Protocols
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Standard oven-dried glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
-
Syringes and needles
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Many of the reagents are flammable and/or toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
General Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor (e.g., 0.02 mmol, 1 mol% Pd), the phosphine ligand (e.g., 0.04 mmol, 2 mol%), and the base (e.g., 2.8 mmol, 1.4 equivalents).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (2.0 mmol, 1.0 equivalent) and the amine (2.4 mmol, 1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of toluene) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted methyl 2-amino-4-methoxybenzoate.
Note: The optimal reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may vary depending on the specific amine used and should be determined through small-scale optimization experiments.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling with Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its broad functional group tolerance and mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2]
Methyl 2-Bromo-4-methoxybenzoate is a readily available and versatile building block in organic synthesis. The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring influences its reactivity in cross-coupling reactions. The Sonogashira coupling of this substrate provides a direct route to a variety of 2-alkynyl-4-methoxybenzoate derivatives, which are valuable intermediates for the synthesis of more complex molecular architectures.
These application notes provide detailed protocols and representative data for the Sonogashira coupling of this compound with various terminal alkynes. Both traditional copper-catalyzed and copper-free conditions are discussed, offering flexibility for different synthetic requirements and substrate sensitivities.
Reaction Principle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper (in the traditional method).
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound). This is often the rate-determining step.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst.
In copper-free Sonogashira reactions, the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the terminal alkyne, albeit often requiring stronger bases or different ligand systems.[1]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a traditional palladium/copper co-catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv or as solvent)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that may be sensitive to copper salts or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand like P(t-Bu)₃) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like piperidine) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different reaction conditions.
Table 1: Copper-Catalyzed Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 12 | 85 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | i-Pr₂NH | DMF | 60 | 6 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%) | Et₃N | Toluene | 80 | 4 | 92 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | Piperidine | DMF | 70 | 8 | 81 |
Table 2: Copper-Free Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane | 100 | 16 | 75 |
| 2 | 1-Hexyne | Pd(OAc)₂ (3 mol%), P(t-Bu)₃ (6 mol%) | Cs₂CO₃ | Toluene | 90 | 12 | 68 |
| 3 | (4-Methoxyphenyl)acetylene | PdCl₂(dppf) (3 mol%) | Et₃N | DMF | 110 | 10 | 88 |
| 4 | Cyclopropylacetylene | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 72 |
Mandatory Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many belonging to the carboxylic acid class of compounds. Biphenyl carboxylic acid derivatives, in particular, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This document provides a detailed protocol for the synthesis of a novel potential anti-inflammatory agent, 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid, utilizing Methyl 2-Bromo-4-methoxybenzoate as a key starting material. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[4][5] This is followed by a standard saponification to yield the final active carboxylic acid. These application notes include detailed experimental procedures, representative biological activity data for analogous compounds, and diagrams of the synthetic workflow and the targeted biological pathway.
Introduction
This compound is a versatile aromatic building block suitable for various palladium-catalyzed cross-coupling reactions, making it a valuable starting material in medicinal chemistry.[6][7] Its structure allows for the strategic introduction of diverse functionalities to create complex molecular architectures. The synthesis of biphenyl scaffolds is of particular interest, as this motif is present in several established anti-inflammatory drugs.[1][8] The primary mechanism of action for this class of drugs is the inhibition of the COX-1 and COX-2 enzymes, which are critical in the inflammatory cascade that converts arachidonic acid into prostaglandins.[2][9] By creating novel derivatives, researchers can explore new structure-activity relationships to develop safer and more effective anti-inflammatory agents.
Synthesis Strategy
The synthesis of 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid from this compound is proposed as a two-step process:
-
Suzuki-Miyaura Cross-Coupling: The carbon-carbon bond between the two phenyl rings is formed by reacting this compound with 4-isobutylphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.
-
Saponification: The methyl ester of the biphenyl intermediate is hydrolyzed to the corresponding carboxylic acid, which is the functional group typically responsible for the anti-inflammatory activity of NSAIDs.
Experimental Protocols
Step 1: Synthesis of Methyl 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylate
This protocol is adapted from established Suzuki-Miyaura coupling procedures.[4][10][11]
Materials:
-
This compound (1.0 eq)
-
4-Isobutylphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-isobutylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylate.
Step 2: Synthesis of 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid
This protocol outlines a standard saponification (ester hydrolysis) procedure.
Materials:
-
Methyl 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 mixture)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the biphenyl methyl ester intermediate in the 3:1:1 mixture of THF, MeOH, and water in a round-bottom flask.
-
Add lithium hydroxide to the solution and stir the mixture at room temperature for 16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 4'-isobutyl-5-methoxy-[1,1'-biphenyl]-2-carboxylic acid.
Data Presentation
The anti-inflammatory potential of the newly synthesized compound can be evaluated through in vitro and in vivo assays. The following table presents representative data for structurally related biphenyl carboxylic acid anti-inflammatory agents to provide a benchmark for expected activity.
| Compound Class | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition) | Reference |
| Biphenyl-4-carboxylic acid derivative | N/A | N/A | 55.73% | [2] |
| Substituted Carboxylic Acid (FM10) | 43.2 | 0.69 | Not Reported | [9] |
| Substituted Carboxylic Acid (FM12) | 49.9 | 0.18 | Not Reported | [9] |
| Flurbiprofen (Reference NSAID) | 0.5 | 1.5 | ~50-60% | [12] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity for COX-2 over COX-1 is often a desirable trait for reducing gastrointestinal side effects.
Visualizations
Experimental Workflow
Caption: Synthetic and evaluation workflow diagram.
Signaling Pathway of Inflammation Inhibition
Caption: Inhibition of the COX pathway by NSAIDs.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of Methyl 2-Bromo-4-methoxybenzoate. This versatile building block is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds to construct biaryl, styrenyl, and alkynyl derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the synthesis of biaryl compounds through the cross-coupling of an organohalide with an organoboron species. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
Data Presentation: Suzuki-Miyaura Coupling of this compound and Analogs
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Naphthylboronic Acid | Pd(acac)₂ (5) | CataCXium A·HI (10) | K₂CO₃ | Anisole | 80 | 20 | 61 | [1] (Carbonylative) |
| 2 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81 | Representative |
| 3 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | 92 | Representative |
| 4 | 4-Chlorophenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85* | Representative |
*Yields for entries 2-4 are representative values based on protocols for structurally similar aryl bromides and are included to provide a reasonable expectation of reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Workflow
Caption: Suzuki-Miyaura Catalytic Cycle.
Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of substituted alkenes.
Data Presentation: Heck Reaction of this compound and Analogs
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 88 | Representative |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 24 | 91 | Representative |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | - | NaOAc | DMA | 140 | 16 | 75 | Representative |
| 4 | 1-Octene | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 12 | 82 | Representative |
*Yields are representative values based on protocols for structurally similar aryl bromides and are included to provide a reasonable expectation of reactivity.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction tube
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the tube and heat to 100-140 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Heck Reaction Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper, is a cornerstone for the synthesis of substituted alkynes.
Data Presentation: Sonogashira Coupling of this compound and Analogs
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88 | Representative |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 85 | Representative |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 70 | 12 | 90 | Representative |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 100 | 12 | 78 | Representative |
*Yields are representative values based on protocols for structurally similar aryl bromides and are included to provide a reasonable expectation of reactivity.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, the base, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Sonogashira Catalytic Cycle.
General Experimental Workflow
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules using Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing Methyl 2-Bromo-4-methoxybenzoate as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of complex molecular architectures found in many therapeutic agents.[1]
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a strategically placed bromine atom and a methoxy group on a benzene ring, allows for diverse functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, enabling the formation of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are pivotal in the synthesis of a wide array of bioactive compounds, including kinase inhibitors for oncology and agents for inflammatory diseases and pain management.[1]
This document outlines a two-step synthesis of a potential kinase inhibitor scaffold, beginning with a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling.
Application 1: Synthesis of a Key Kinase Inhibitor Intermediate via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In this application, this compound is coupled with a substituted aniline to generate a diarylamine intermediate, a common core structure in many kinase inhibitors.
Signaling Pathway: General Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The synthesized diarylamine serves as a scaffold for inhibitors that can bind to the ATP-binding site of a target kinase, thereby blocking its activity and disrupting downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
3-Aminophenylacetic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 3-aminophenylacetic acid (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine intermediate.
Quantitative Data
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | K₃PO₄ (2) | Toluene | 110 | 24 | 78 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 16 | 82 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Application 2: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling
The diarylamine intermediate from Application 1 can be further functionalized using a Suzuki-Miyaura coupling. This reaction introduces a new aryl or heteroaryl group, which is a common strategy in drug design to modulate the pharmacological properties of a molecule.
Experimental Workflow
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Diarylamine intermediate from Application 1
-
4-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In an oven-dried Schlenk flask, combine the diarylamine intermediate (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Seal the flask, then evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final biaryl product.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 88 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 91 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 6 | 85 |
Yields are representative and may vary based on specific substrate and reaction conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex bioactive molecules. The protocols detailed above for Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate its utility in constructing molecular scaffolds relevant to drug discovery, particularly in the field of kinase inhibitors. The straightforward and high-yielding nature of these reactions makes this building block an excellent choice for researchers in the pharmaceutical industry.
References
Troubleshooting & Optimization
Purification of Methyl 2-Bromo-4-methoxybenzoate by flash column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 2-Bromo-4-methoxybenzoate by flash column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the flash column chromatography of this compound.
Question: My compound is not separating from an impurity, what can I do?
Answer:
If you are experiencing co-elution of your target compound with an impurity, consider the following troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical for good separation. Based on purifications of similar compounds, several solvent systems can be a good starting point. If your current system is not providing adequate separation, try adjusting the ratio of the polar and non-polar solvents. For instance, if you are using a Hexane/Ethyl Acetate mixture and the spots are too close on the TLC plate, try decreasing the percentage of ethyl acetate to increase the resolution.
-
Consider a Different Solvent System: If adjusting the solvent ratio is ineffective, switching to a different solvent system might be necessary. For aromatic esters like this compound, alternative systems such as Dichloromethane/Ethyl Acetate or Heptane/Ethyl Acetate could offer different selectivity and improve separation.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be highly effective for separating compounds with close Rf values.
Question: The product is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust the elution?
Answer:
-
High Rf (Eluting too quickly): A high Rf value (e.g., > 0.4) indicates that the solvent system is too polar. To achieve a target Rf of 0.2-0.3 for optimal separation, you need to decrease the polarity of the eluent. This can be done by increasing the proportion of the non-polar solvent (e.g., hexane, heptane) or decreasing the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane).
-
Low Rf (Sticking to the column): A low Rf value (e.g., < 0.1) suggests the eluent is not polar enough to move the compound effectively. To increase the Rf, you should increase the polarity of the solvent system by increasing the percentage of the polar solvent.
Question: I suspect my compound is degrading on the silica gel. How can I confirm and prevent this?
Answer:
-
Confirmation of Degradation: To check for on-plate degradation, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that the compound is reacting with the silica gel.
-
Prevention:
-
Deactivating the Silica Gel: Silica gel is slightly acidic and can cause the hydrolysis of esters. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.
-
Alternative Stationary Phases: If deactivation is not sufficient, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 2-bromo-4-methoxybenzoic acid, and side-products from the reaction. The presence of the starting carboxylic acid is a frequent issue in esterification reactions.
Q2: What is a good starting solvent system for the flash chromatography of this compound?
A2: While an exact solvent system is best determined by TLC analysis of your crude material, good starting points based on the purification of structurally similar compounds are:
-
Hexanes/Ethyl Acetate (e.g., starting with a 9:1 or 6:1 ratio)
-
Heptane/Ethyl Acetate (e.g., a 9:1 ratio was used for a similar hydroxy-analog)[1]
-
Dichloromethane/Ethyl Acetate (e.g., a 4:1 ratio was used for a similar amino-analog)
Q3: How do I prepare my sample for loading onto the column?
A3: The sample should be dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is a weak solvent for the chromatography (e.g., dichloromethane or toluene). For the best resolution, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of the column.
Q4: What is the expected Rf value for this compound?
A4: The ideal Rf value for good separation in flash column chromatography is typically between 0.2 and 0.3. The exact Rf will depend on the specific solvent system used. For a similar compound, methyl 4-bromo-2-hydroxybenzoate, an Rf of 0.38 was observed using a Heptane/EtOAc 90:10 eluent system.[1]
Experimental Protocols
Flash Column Chromatography of this compound
1. Preparation of the Silica Gel Column:
- Select an appropriately sized column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
- Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.
- Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
- Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting the column with the starting eluent.
- If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds.
- Collect fractions in test tubes or vials.
- Monitor the elution of the compounds by thin-layer chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product as determined by TLC analysis.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Solvent System A | Solvent System B | Solvent System C |
| Composition | Hexane:Ethyl Acetate | Heptane:Ethyl Acetate | Dichloromethane:Ethyl Acetate |
| Starting Ratio | 9:1 | 9:1 | 4:1 |
| Notes | A common system for moderately polar compounds. | Used for a structurally similar hydroxy-analog.[1] | Used for a structurally similar amino-analog. |
| Target Rf | 0.2 - 0.3 | ~0.38 (for analog)[1] | 0.2 - 0.3 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for flash column chromatography issues.
References
Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Coupling of Methyl 2-Bromo-4-methoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 2-Bromo-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common contributing factors?
A1: Low yields with this substrate are often due to its specific structural features. The electron-donating methoxy group at the para-position can slow down the rate-determining oxidative addition step in the catalytic cycle.[1] Additionally, the ortho-bromo substituent introduces steric hindrance, which can impede both the oxidative addition and the subsequent reductive elimination steps.[2] Catalyst deactivation before the reaction completes is also a common issue, especially if reaction conditions are not optimal.[3]
Q2: What are the primary side reactions to be aware of with this substrate?
A2: The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester coupling partner, where the boron group is replaced by a hydrogen atom. This is more likely to occur with aqueous bases.[4]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen in the reaction mixture.[4]
-
Dehalogenation: The starting this compound can be consumed without forming the desired product, with the bromine atom being replaced by a hydrogen. This can be caused by the presence of a hydride source in the reaction.[3]
Q3: What are the recommended starting points for catalyst and ligand selection for this type of substrate?
A3: For electron-rich and sterically hindered aryl bromides like this compound, standard catalysts such as Pd(PPh₃)₄ may not be very effective.[3] It is highly recommended to use bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can help stabilize the palladium catalyst, accelerate both oxidative addition and reductive elimination, and mitigate catalyst deactivation.[4]
Q4: Is an inert atmosphere critical for this reaction?
A4: Absolutely. It is strongly advised to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst System | Switch to a more robust catalyst system. For this substrate, consider using a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC).[2][4] |
| Suboptimal Base | The choice of base is critical. Strong bases can sometimes promote side reactions. Consider screening milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] The solubility of the base can also play a role, so ensure it is appropriate for your chosen solvent system. |
| Inappropriate Solvent | The solvent needs to solubilize all reactants and facilitate the catalytic cycle. Common choices include mixtures of an aprotic solvent like 1,4-dioxane, THF, or toluene with water.[3][6] The ratio of the organic solvent to water may need to be optimized. |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.[3][5] If the reaction stalls, consider increasing the catalyst loading, but be aware that this can increase costs and the potential for side reactions. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the yield. However, excessive heat can lead to catalyst decomposition.[5] |
Issue 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen (leading to homocoupling) | Thoroughly degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction. |
| Hydride Source (leading to dehalogenation) | Ensure solvents are anhydrous and of high purity.[3] Some bases can act as a hydride source; consider switching to a non-hydridic base. |
| Slow Transmetalation | If the desired cross-coupling is slow, side reactions can become more prominent. Using a more effective ligand or a different base can accelerate the transmetalation step. |
Quantitative Data Summary
The following tables provide representative data for Suzuki-Miyaura coupling reactions of aryl bromides with similar electronic and steric properties to this compound. These should serve as a starting point for optimization.
Table 1: Influence of Catalyst and Ligand on Reaction Outcome
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages/Disadvantages |
| Pd(OAc)₂ | PPh₃ | 2-5 | Prone to catalyst deactivation with electron-rich or sterically hindered substrates.[4] |
| Pd₂(dba)₃ | SPhos | 1-3 | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[4] |
| Pd(dppf)Cl₂ | - | 3-5 | A reliable catalyst for a broad range of substrates.[7] |
| XPhos Pd G3 | - | 0.5-2 | A highly active precatalyst, often effective for challenging couplings.[2] |
Table 2: Effect of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Temperature (°C) | General Observations |
| K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | A common and cost-effective choice.[4] |
| K₃PO₄ (2-3) | THF/H₂O or Dioxane/H₂O | 80-110 | A strong base that can be very effective, particularly for less reactive substrates.[4][6] |
| Cs₂CO₃ (2-3) | Dioxane | 80-110 | Often provides higher yields but is more expensive.[4] |
| Na₂CO₃ (2-3) | DMF | 80-110 | DMF can aid in the solubility of starting materials.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acid coupling partners and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or a precatalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.[7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common deactivation pathways.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for troubleshooting low yields in Suzuki coupling.
References
Minimizing homocoupling of boronic acids with Methyl 2-Bromo-4-methoxybenzoate
Topic: Minimizing Homocoupling of Boronic Acids with Methyl 2-Bromo-4-methoxybenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of boronic acids with this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue in my reaction with this compound?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is problematic as it consumes your boronic acid, reduces the yield of the desired cross-coupled product, and the resulting symmetrical biaryl can be difficult to separate from your target molecule due to similar physical properties, complicating purification.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a catalytic cycle that leads to the dimerization of the boronic acid.[1][2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. While this initiates the desired catalytic cycle, it consumes some of your boronic acid as a consequence.[1]
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂. This is because Pd(0) catalysts do not require an initial reduction step by the boronic acid, thereby minimizing one of the pathways for homocoupling.[1] Modern palladacycle precatalysts are also designed for the clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[2]
Q4: How do phosphine ligands affect the formation of homocoupling byproducts?
A4: Phosphine ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at promoting the desired cross-coupling pathway.[2][3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the reductive elimination step to form the desired product.[2]
Q5: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester) to minimize homocoupling?
A5: Using a boronic ester, such as a pinacol ester, is generally recommended. Boronic esters are more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling.[1] While this may require an additional synthetic step to prepare the boronic ester, the often-improved yield and purity of the final product can justify this effort.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of boronic acid homocoupling byproduct observed. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst. 3. Suboptimal ligand choice. 4. High concentration of boronic acid. | 1a. Rigorous Degassing: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2] 1b. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[2] 2a. Use a Pd(0) Precatalyst: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] 2b. Add a Mild Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without consuming the boronic acid. 3. Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands to accelerate the desired cross-coupling.[2][3] 4. Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction. |
| Low yield of the desired cross-coupled product with significant starting material remaining. | 1. Inefficient catalyst system. 2. Low reaction temperature. 3. Inappropriate base. | 1. Optimize Catalyst and Ligand: For the electron-rich this compound, a highly active catalyst system is beneficial. Screen different palladium catalysts and bulky phosphine ligands. 2. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) to enhance the reaction rate. Be mindful that excessive temperatures can lead to catalyst decomposition. 3. Base Screening: The choice of base is crucial. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred to minimize homocoupling.[2] However, for challenging couplings, a stronger base like Cs₂CO₃ might be necessary. A screening of different bases is recommended.[2] |
| Protodeboronation of the boronic acid is observed. | 1. Presence of water. 2. Inappropriate base. | 1. Use Anhydrous Conditions: If using a boronic acid, ensure all reagents and solvents are anhydrous. 2. Switch to a Boronic Ester: Boronic esters are significantly more stable towards protodeboronation.[1] 3. Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like KF or K₃PO₄. |
Data Presentation
The following tables provide representative data on the effect of various reaction parameters on Suzuki-Miyaura coupling yields and the formation of homocoupling byproducts. Please note that this data is compiled from studies on structurally similar aryl bromides and should be used as a guideline for optimizing the reaction of this compound.
Table 1: Effect of Atmosphere on Homocoupling
| Entry | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Air | 45 | 30 |
| 2 | Nitrogen (balloon) | 75 | 10 |
| 3 | Argon (degassed solvent) | >90 | <5 |
| Data is illustrative and based on general trends for Suzuki-Miyaura couplings of electron-deficient arylboronic acids.[1] |
Table 2: Comparison of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to Good | A classic, cost-effective system. |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good to Excellent | A common and reliable Pd(0) catalyst. |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Excellent | Buchwald ligands often improve yields for challenging substrates.[2] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | Good to Excellent | Effective for a broad range of substrates. |
| Yields are representative for the coupling of various aryl bromides and are intended to show general trends. |
Experimental Protocols
This is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling. Optimization of specific parameters may be required for each unique boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or high-purity Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or ester), and finely ground, dried K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing homocoupling side reaction.
Caption: A troubleshooting workflow for minimizing boronic acid homocoupling in Suzuki-Miyaura reactions.
References
Technical Support Center: Preventing Debromination Side Reactions of Methyl 2-Bromo-4-methoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the common side reaction of debromination when working with Methyl 2-Bromo-4-methoxybenzoate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of the byproduct Methyl 4-methoxybenzoate.[1] This side reaction reduces the yield of the desired cross-coupled product and complicates purification due to the similar polarity and boiling point of the byproduct to the starting material and sometimes the product. The electron-donating methoxy group on the aromatic ring of this compound increases the electron density of the system, which can make the C-Br bond more susceptible to certain debromination pathways in the presence of a palladium catalyst.[1]
Q2: What is the primary mechanism leading to debromination in palladium-catalyzed cross-coupling reactions?
A2: The predominant cause of debromination, also known as hydrodebromination, is the formation of palladium-hydride (Pd-H) species within the catalytic cycle. These highly reactive species can be generated from various sources, including the solvent (e.g., β-hydride elimination from alcohols), the base (particularly alkoxides), or trace amounts of water. Once formed, the Pd-H species can undergo oxidative addition to the aryl bromide, followed by reductive elimination of H-Br, or directly react with the coordinated aryl bromide to replace the bromine with a hydrogen atom, thus leading to the debrominated byproduct.
Q3: How does the choice of phosphine ligand impact the suppression of debromination?
A3: The phosphine ligand is a critical factor in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective at minimizing debromination.[1] These ligands accelerate the rate of the desired reductive elimination step to form the C-C or C-N bond, which outcompetes the hydrodebromination pathway.[2] Additionally, their steric bulk helps to stabilize the palladium center, preventing the formation of palladium black and other catalytically inactive species that can promote side reactions.
Q4: Which types of bases are recommended to avoid debromination?
A4: The choice of base is crucial. While strong bases are necessary to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination), some can also promote the formation of Pd-H species. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄), are preferred over strong hydroxide or alkoxide bases, especially when debromination is a concern.[3][4] The solubility of the base in the chosen solvent system also plays a significant role in its effectiveness.[5]
Q5: What is the effect of reaction temperature and time on the formation of the debrominated byproduct?
A5: Higher reaction temperatures can increase the rate of debromination.[1] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS is recommended to avoid unnecessarily long reaction times, as prolonged exposure to the reaction conditions can lead to increased formation of side products, including the debrominated species.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to the undesired formation of Methyl 4-methoxybenzoate.
Scenario 1: Significant Debromination in Suzuki-Miyaura Coupling
Problem: You observe a significant amount of Methyl 4-methoxybenzoate alongside your desired biaryl product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. | These ligands promote faster reductive elimination of the desired product, outcompeting the hydrodebromination pathway.[1] |
| Suboptimal Base | Replace strong bases like NaOH or NaOtBu with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Stronger bases can promote the formation of Pd-H species, which are responsible for hydrodebromination.[3] |
| High Reaction Temperature | Lower the reaction temperature. Start optimization around 80 °C and only increase if the reaction is too slow. | Higher temperatures can accelerate the rate of debromination.[1] |
| Presence of Water/Impurities | Use anhydrous and thoroughly degassed solvents. Ensure all reagents are of high purity. | Water and other impurities can be a source for the formation of Pd-H species. |
Scenario 2: Debromination in Buchwald-Hartwig Amination
Problem: Formation of Methyl 4-methoxybenzoate is competing with the desired C-N bond formation.
| Potential Cause | Recommended Solution | Rationale |
| Base is too Strong or Reactive | While strong bases like NaOtBu are often required, consider screening other bases like LHMDS or K₃PO₄. | The choice of base can significantly influence the rate of side reactions. Weaker bases may be sufficient and less prone to generating Pd-H species.[6] |
| Ligand is not Optimal | Employ a highly active and bulky ligand like XPhos or a Josiphos-type ligand. | These ligands are known to facilitate C-N reductive elimination, which can be slow for electron-rich aryl bromides.[7] |
| High Catalyst Loading | Optimize the catalyst loading. While counterintuitive, higher catalyst concentrations can sometimes lead to more side products. | Finding the optimal catalyst loading can minimize the contribution of off-cycle pathways. |
Scenario 3: Debromination in Sonogashira Coupling
Problem: Your desired alkynylated product is contaminated with a significant amount of Methyl 4-methoxybenzoate.
| Potential Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Perform the reaction at a lower temperature, even room temperature if a highly active catalyst system is used. | The Sonogashira coupling can often be performed under milder conditions, which will suppress thermal decomposition and debromination.[2] |
| Inappropriate Base/Solvent System | Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a non-protic solvent like THF or Dioxane. | The amine base is crucial for the Sonogashira mechanism and is generally less prone to causing debromination compared to strong inorganic bases in this context.[8] |
| Copper Co-catalyst Issues | Consider a copper-free Sonogashira protocol. | While copper is a traditional co-catalyst, it can sometimes contribute to side reactions. Copper-free methods often employ specialized ligands and bases.[9] |
Data Presentation
The following tables summarize quantitative data for various cross-coupling reactions involving substrates similar to this compound, providing a baseline for optimization.
Table 1: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~60-70 | [10] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 2 | >95 | [11] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 4 | >98 | [11] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [10] |
Table 2: Comparative Performance of Bases in the Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref. |
| (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 5 | 90 | [12] |
| Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 80 | 120 | >95 | [13] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 240 | >95 | [14] |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | 18h | ~85-95 | [2] |
Table 3: Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | >90 | [8] |
| Pd(OAc)₂ / P(c-C₃H₅)₃ | Et₃N | H₂O/PTS | RT | 24 | ~96 | [9] |
| PdCl₂(MeCN)₂ | i-Pr₂NEt | DMF | 80 | 12 | ~80-90 | [2] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | 16 | >90 | [15] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Sealed reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add the anhydrous, degassed toluene.
-
Add this compound followed by morpholine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully unseal the tube.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N), distilled
-
Anhydrous, degassed THF
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF, followed by distilled Et₃N and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing debromination side reaction.
Caption: A step-by-step workflow for troubleshooting debromination side reactions.
Caption: Key strategies and their rationales for preventing debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Optimizing reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzoate (CAS: 17100-65-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthetic routes are:
-
Fischer Esterification: This method involves the acid-catalyzed esterification of 2-Bromo-4-methoxybenzoic acid with methanol. It is a direct and often high-yielding approach if the starting carboxylic acid is available.
-
Electrophilic Bromination: This route starts with the bromination of methyl 4-methoxybenzoate. Careful control of reaction conditions is crucial to ensure the desired regioselectivity and to avoid polybromination.
Q2: I am getting a low yield in my Fischer esterification of 2-Bromo-4-methoxybenzoic acid. What are the potential causes and solutions?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction or incomplete conversion. To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol, which also serves as the solvent.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.
Q3: During the bromination of methyl 4-methoxybenzoate, I am observing the formation of multiple isomers and polybrominated products. How can I improve the selectivity for the desired 2-bromo isomer?
A3: The methoxy group is an ortho-, para-directing group, and the ester is a meta-directing group. To favor the formation of this compound:
-
Control the temperature: Lowering the reaction temperature can enhance selectivity.
-
Choose the right brominating agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can provide better regioselectivity compared to liquid bromine.
-
Solvent effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may be preferred.
-
Stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent to minimize the formation of dibrominated products.
Q4: What are the common impurities I might encounter, and how can they be removed?
A4: In the esterification route , common impurities include unreacted 2-Bromo-4-methoxybenzoic acid and the acid catalyst. These can be removed by washing the organic extract with a saturated sodium bicarbonate solution. In the bromination route , you may have isomeric bromo-compounds and di-brominated products. Purification can be achieved through column chromatography on silica gel.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Fischer Esterification
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the acid catalyst (e.g., H₂SO₄) is fresh and has not absorbed moisture. |
| Insufficient Heat | Ensure the reaction is heated to reflux to provide sufficient activation energy. |
| Reaction Equilibrium | Use a large excess of methanol and consider methods to remove water as it forms. |
| Steric Hindrance | While less of an issue for this substrate, prolonged reaction times may be necessary. |
Issue 2: Poor Regioselectivity in Bromination of Methyl 4-methoxybenzoate
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to favor the kinetically controlled product. |
| Reactive Brominating Agent | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂. |
| Solvent Choice | Experiment with different solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride) to optimize isomer ratios. |
Issue 3: Formation of Multiple Products (Over-bromination)
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | Use a strict 1:1 molar ratio of methyl 4-methoxybenzoate to the brominating agent. |
| Rapid Addition of Reagent | Add the brominating agent slowly and in portions to the reaction mixture. |
| High Reaction Temperature | Lowering the reaction temperature can reduce the rate of subsequent bromination reactions. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Bromo-4-methoxybenzoic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
2-Bromo-4-methoxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-4-methoxybenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Electrophilic Bromination of Methyl 4-methoxybenzoate
This protocol is a general guideline and requires careful control to achieve desired selectivity.
Materials:
-
Methyl 4-methoxybenzoate
-
N-Bromosuccinimide (NBS) or Bromine
-
An appropriate solvent (e.g., Acetic Acid or Dichloromethane)
-
Saturated Sodium Thiosulfate solution (if using Br₂)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve methyl 4-methoxybenzoate (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the brominating agent (1.0 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction. If using Br₂, add sodium thiosulfate solution until the color disappears.
-
Dilute the mixture with an organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product mixture by column chromatography to isolate the desired this compound isomer.
Data Presentation
Table 1: Hypothetical Optimization of Fischer Esterification Yield
| Entry | Catalyst (eq.) | Temperature (°C) | Time (h) | Methanol (eq.) | Yield (%) |
| 1 | H₂SO₄ (0.1) | Reflux | 4 | 10 | 75 |
| 2 | H₂SO₄ (0.2) | Reflux | 4 | 10 | 85 |
| 3 | H₂SO₄ (0.2) | Reflux | 8 | 10 | 92 |
| 4 | H₂SO₄ (0.2) | Reflux | 8 | 20 | 95 |
Note: This table is illustrative and actual results may vary. It is intended to provide a starting point for optimization.
Visualizations
Caption: Primary synthetic routes to this compound.
Troubleshooting low conversion rates in Heck reactions with Methyl 2-Bromo-4-methoxybenzoate
Topic: Troubleshooting Low Conversion Rates in Heck Reactions with Methyl 2-Bromo-4-methoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the Heck reaction, specifically with the electron-rich substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound showing low to no conversion?
A1: Low conversion in Heck reactions with electron-rich aryl bromides like this compound is a common issue. The electron-donating methoxy group can slow down the crucial oxidative addition step of the catalytic cycle.[1][2][3] Several factors could be contributing to this, including suboptimal choice of catalyst, ligand, base, solvent, or temperature. Catalyst decomposition is also a frequent problem.
Q2: I see a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal.[4] Its formation indicates catalyst decomposition, a common reason for stalled reactions. This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of ligand or solvent that fails to stabilize the active palladium species. To prevent this, ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen), use degassed solvents, and consider lowering the reaction temperature.
Q3: Can the ester group in this compound interfere with the reaction?
A3: While the ester group is generally compatible with Heck reaction conditions, its position on the aromatic ring can influence reactivity. The steric hindrance from the ortho-bromo substituent may require the use of more sterically demanding phosphine ligands to facilitate the reaction.[3]
Q4: What are common side reactions to look out for?
A4: Besides low conversion, common side reactions include homocoupling of the aryl halide to form a biphenyl derivative, and isomerization of the alkene starting material or product.[4] The reductive Heck reaction, leading to a saturated C-C bond instead of the desired vinylated product, can also occur under certain conditions.[2][4]
Troubleshooting Guide
Issue 1: Low Conversion without Catalyst Decomposition
If your reaction has low conversion but the solution remains homogeneous without the formation of palladium black, consider the following factors:
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective as they can promote the oxidative addition step.[1][2]
-
Base: The base is crucial for regenerating the active Pd(0) catalyst.[5] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Highly polar aprotic solvents like DMF, DMA, or NMP are generally preferred for Heck reactions as they can help stabilize the catalytic species.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Optimization is key. A temperature range of 80-120 °C is a typical starting point.[6][7]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low conversion rates.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate is a clear sign of catalyst deactivation.
-
Deoxygenation: Ensure all solvents and liquid reagents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.
-
Temperature Control: Excessive heat can accelerate catalyst decomposition. If you observe precipitation, try running the reaction at a lower temperature.
-
Ligand Stability and Concentration: The ligand stabilizes the active palladium catalyst. Ensure the chosen ligand is stable at the reaction temperature and that the ligand-to-palladium ratio is optimal. An excess of a phosphine ligand can sometimes inhibit the reaction.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Heck reactions with electron-rich aryl bromides, providing a baseline for optimization.
Table 1: Effect of Base and Solvent on the Heck Reaction of 4-Bromoanisole with n-Butyl Acrylate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1.4) | SIPr (2.8) | K₂CO₃ (2.0) | THF | 100 | 20 | 25[8] |
| 2 | Pd(OAc)₂ (1.4) | SIPr (2.8) | K₂CO₃ (2.0) | DMF | 100 | 20 | 76[8] |
| 3 | Pd(OAc)₂ (1.4) | SIPr (2.8) | Cs₂CO₃ (2.0) | DMF | 100 | 20 | 68[8] |
| 4 | Pd(OAc)₂ (1.4) | SIPr (2.8) | K₃PO₄ (2.0) | DMF | 100 | 20 | 55[8] |
Table 2: Effect of Ligand and Temperature on the Heck Reaction of Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (1) | 1a* (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 85[6] |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | 1a* (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 88[6] |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | 1b** (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 92[6] |
*1a and **1b refer to specific tetrahydropyrimidinium salt-derived carbene ligands as described in the cited source.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene
This protocol provides a starting point and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and other standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Add the base (e.g., 2.0 mmol, 2 equiv).
-
Add this compound (1.0 mmol, 1 equiv) and the alkene (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress using TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of Methyl 2-Bromo-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the bromination of 4-methoxybenzoic acid followed by esterification, or by direct bromination of methyl 4-methoxybenzoate, can lead to several impurities. The most common include:
-
Unreacted Starting Materials: Residual 4-methoxybenzoic acid or methyl 4-methoxybenzoate.
-
Isomeric Impurities: Primarily Methyl 3-bromo-4-methoxybenzoate, formed due to the ortho-, para-directing nature of the methoxy group.[1]
-
Over-brominated Products: Such as Methyl 3,5-dibromo-4-methoxybenzoate.[1]
-
Hydrolysis Product: 2-Bromo-4-methoxybenzoic acid, which can form if the methyl ester is hydrolyzed during workup or purification.
Q2: How can I monitor the progress of the bromination reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[1]
Q3: My final product is a brownish oil or solid. What is the likely cause and how can I fix it?
A3: A discolored product often indicates the presence of residual bromine or oxidized impurities.[1] During the workup, washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any unreacted bromine, which is a common cause of coloration. If the color persists, purification by column chromatography or recrystallization is recommended.
Q4: What are the best practices for removing the starting material, 4-methoxybenzoic acid, from the final product?
A4: If the synthesis starts with 4-methoxybenzoic acid, any unreacted starting material can typically be removed by washing the organic extract with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the desired ester product remains in the organic layer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the quality and stoichiometry of the brominating agent are correct.[1] |
| Product loss during workup. | Optimize extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent product loss. | |
| Presence of Dibromo Impurity | Excess brominating agent. | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂.[1] Carefully control the stoichiometry of the brominating agent. |
| Prolonged reaction time. | Monitor the reaction closely using TLC and stop the reaction once the starting material is consumed. | |
| Presence of Isomeric Impurity | The methoxy group is an ortho, para-director. | While the 2-bromo isomer is sterically favored over the 3-bromo, some formation of the latter is possible.[1] Careful column chromatography is required for separation. |
| Product is an Acid (not an Ester) | Incomplete esterification or hydrolysis of the ester during workup. | Ensure anhydrous conditions for the esterification reaction. Avoid strongly acidic or basic conditions during workup if the ester is sensitive to hydrolysis. |
Purification Protocols
Experimental Protocol 1: Flash Column Chromatography
This method is effective for separating the desired product from both more and less polar impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., heptane or hexane).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc).[2] A typical gradient might be from 0% to 10% EtOAc in heptane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol 2: Recrystallization
Recrystallization is a cost-effective method for purifying solid products, provided a suitable solvent system is found.
-
Solvent Selection: Identify a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, methanol, or mixtures of heptane and ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data on Purification
The following table provides representative data on the effectiveness of different purification methods for removing common impurities. (Note: This data is illustrative and actual results may vary).
| Purification Method | Starting Purity (by GC-MS) | Purity after 1st Pass (by GC-MS) | Purity after 2nd Pass (by GC-MS) | Key Impurities Removed |
| Flash Column Chromatography | 85% | 98% | >99.5% | Isomeric and over-brominated impurities |
| Recrystallization | 85% | 95% | 99% | Starting material and dibromo-adducts |
| Acid-Base Extraction | 85% | 90% | N/A | Unreacted 4-methoxybenzoic acid |
Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: A logical flow for troubleshooting and selecting a purification method.
References
Improving the efficiency of transmetalation in cross-coupling with Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals Utilizing Methyl 2-Bromo-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the transmetalation step in cross-coupling reactions involving this compound.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Answer:
Low yields with electron-rich aryl bromides like this compound are often linked to an inefficient transmetalation step. Here are the key areas to troubleshoot:
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation. [1]The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. [2]Consider using more robust, air-stable precatalysts if you suspect catalyst deactivation.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of your catalyst and promote unwanted side reactions like the homocoupling of boronic acids. [2][3]It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. [4]* Reagent Purity: Verify the purity of your this compound and the organoboron reagent. Boronic acids, in particular, can degrade over time. [2]* Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. [2][5]The base must be strong enough to facilitate transmetalation but not so strong as to cause the degradation of your starting materials or products. [2]For biphasic reactions, ensure vigorous stirring to maximize the contact between the two phases. [2] Question 2: I am observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids. [2][6]Here are some strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. [6]Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF). [2]* Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation. [2][7]* Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition. [1][4][8]These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation. [1]* Protect the Boronic Acid: Boronic acids can be protected with diethanolamine to form air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions, particularly in protic solvents. [9] Question 3: The transmetalation step appears to be the rate-limiting step in my reaction. What adjustments can I make to improve its efficiency?
Answer:
Several factors can be adjusted to enhance the rate of transmetalation:
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs), are highly effective for coupling sterically hindered or electron-rich substrates. [2]These ligands can accelerate both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in activating the organoboron reagent. [10][11]There are two commonly proposed pathways for transmetalation: one involving the formation of a more nucleophilic boronate species by the base, and another where the base converts the palladium halide to a more reactive palladium hydroxo complex. [8][12]Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can help identify the optimal conditions for your specific substrates. [5]* Solvent System: The solvent can significantly influence the reaction rate. While polar aprotic solvents like DMF are often used, ethereal solvents like THF or dioxane, sometimes in combination with water, may be more effective. [5]The use of phase transfer catalysts in biphasic systems has also been shown to enhance reaction rates by shifting the transmetalation pathway. [13] Question 4: I am considering using a Stille coupling as an alternative. What are the key considerations for transmetalation with organostannanes?
Answer:
Stille coupling, which utilizes organotin reagents, is a valuable alternative, especially when other methods fail. [3]Key points regarding transmetalation in Stille coupling include:
-
Organotin Reagent Stability: Organostannanes exhibit excellent stability, are tolerant of a wide variety of functional groups, and are not sensitive to moisture or oxygen. [3][14]* Reaction Mechanism: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. [14][15]* Toxicity and Byproduct Removal: A significant drawback of Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. [14]Purification methods often involve filtration through silica gel with an eluent containing triethylamine or washing with an aqueous solution of potassium fluoride. [14]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling of this compound
| Observed Issue | Potential Cause | Recommended Solution(s) | Reference(s) |
| Low to no product formation | Inactive catalyst/ligand | Use fresh, high-purity catalyst and ligand. Consider more robust, air-stable precatalysts. | [1][2] |
| Oxygen contamination | Thoroughly degas solvents and maintain an inert atmosphere. | [2][3][4] | |
| Impure reagents | Verify the purity of all starting materials. | [2] | |
| Suboptimal base/solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). | [2][5] | |
| Significant protodeboronation | Strong aqueous base | Use a milder base (e.g., K₂CO₃, KF). | [2][6] |
| Presence of water | Switch to anhydrous reaction conditions. | [2][7] | |
| Unstable boronic acid | Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate, trifluoroborate). | [1][4][8] | |
| Sluggish reaction | Slow transmetalation | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). | [2] |
| Steric hindrance | Increase reaction temperature cautiously. | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%) [16]* Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv) [16]* Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF) [16]* Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst. [16]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. [16]3. Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide. [16]4. Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. [16]5. Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). [16]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. [16][17]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [17]
Visualizations
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Impact of solvent and base selection on Methyl 2-Bromo-4-methoxybenzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-Bromo-4-methoxybenzoate in common cross-coupling reactions.
Troubleshooting Guides
General Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Low or no product yield is a common issue in cross-coupling reactions. The following workflow provides a systematic approach to identify and resolve potential problems.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp²)–C(sp²) bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C(sp²)–N bond with amines.
-
Sonogashira Coupling: For the formation of a C(sp²)–C(sp) bond with terminal alkynes.
Q2: Why is the choice of solvent and base so critical for these reactions?
A2: The solvent and base play crucial roles in the catalytic cycle. The solvent affects the solubility of reagents, the stability of the catalyst, and can influence the reaction mechanism. The base is essential for activating one of the coupling partners (e.g., the boronic acid in Suzuki coupling or the amine/alkyne in Buchwald-Hartwig/Sonogashira reactions) and for neutralizing the acid generated during the reaction.
Suzuki-Miyaura Coupling
Q3: I am observing low yields in my Suzuki coupling of this compound. What are the likely causes?
A3: Low yields can stem from several factors:
-
Inefficient Catalyst System: The palladium catalyst and ligand may not be optimal for this electron-rich aryl bromide.
-
Poor Base Selection: The base may be too weak, insoluble, or incompatible with other reagents.
-
Protodeboronation: The boronic acid may be degrading, especially in the presence of water and a strong base.
-
Catalyst Deactivation: The presence of oxygen can lead to catalyst deactivation.
Q4: How do I choose the right solvent and base for the Suzuki coupling of this compound?
A4: A common starting point is a mixture of an organic solvent and water, which aids in dissolving the inorganic base.
-
Solvents: Toluene/water, 1,4-dioxane/water, or THF/water are effective systems.
-
Bases: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice can impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate?
A5: Sluggish reactions are often due to:
-
Steric Hindrance: The ortho-bromo substituent can sterically hinder the approach of the amine.
-
Weak Base: A base that is not strong enough to deprotonate the amine or the palladium-amine complex will slow down the reaction.
-
Inappropriate Ligand: The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often required.
Q6: What are the recommended bases for the amination of this compound?
A6: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be effective, though potentially at the cost of reaction rate.
Sonogashira Coupling
Q7: I am seeing significant homocoupling of my alkyne (Glaser coupling) in the Sonogashira reaction. How can I prevent this?
A7: Glaser coupling is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst. To minimize it:
-
Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and reagents.
-
Use a Copper-Free Protocol: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst, which can eliminate this side reaction.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
Q8: Which base and solvent system is recommended for the Sonogashira coupling of this compound?
A8: An amine base, which can also act as a solvent, is traditionally used.
-
Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine are common choices.
-
Solvents: If a co-solvent is needed, THF or DMF are often employed.
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Note that the data is compiled from studies on substrates structurally similar to this compound, and optimization for this specific compound may be necessary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95 |
| 2-Bromotoluene | Phenylboronic acid | TbPo-Pd(II) | NaOH | MeOH/H₂O | 80 | 91.5[1] |
| 4-Bromotoluene | Phenylboronic acid | TbPo-Pd(II) | NaOH | MeOH/H₂O | 30 | 86.2[1] |
| Methyl 4-bromobenzoate | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | ~80-90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | ~88 |
| 4-Bromoacetophenone | Benzamide | [Pd(Cinamyl)Cl]₂ / XantPhos | DBU | Toluene | 100 | 85 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | >95 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 4-bromobenzoate | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 85[2] |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 92[2] |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~90 |
Experimental Protocols
The following are generalized experimental protocols and may require optimization for your specific reaction. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of this compound with a generic arylboronic acid.[3]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound with a primary or secondary amine.[4]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XantPhos (0.048 mmol, 4.8 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv.)
-
Toluene (5 mL, anhydrous and degassed)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add toluene, followed by the amine and then this compound.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Sonogashira Coupling (Copper-Free)
This protocol is a representative procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne.[2]
-
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Terminal alkyne (0.6 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., a Pd-PEPPSI type, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv.)
-
DMSO (2.5 mL, anhydrous)
-
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and this compound.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Add TMP, followed by the terminal alkyne, via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Technical Support Center: Isolating Pure Methyl 2-Bromo-4-methoxybenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up and purification of Methyl 2-Bromo-4-methoxybenzoate. It includes detailed experimental protocols, troubleshooting advice for common issues, and a list of frequently asked questions.
Experimental Protocol: Work-up and Purification
A standard aqueous work-up followed by flash column chromatography is the most common procedure for isolating this compound after its synthesis.
Procedure:
-
Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. If the reaction was performed in a non-aqueous solvent, dilute it with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Perform this step carefully to avoid excessive foaming due to gas evolution.
-
Water (H₂O).
-
A saturated aqueous solution of sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and remove residual water from the organic layer.
-
-
Drying the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a mixture of heptane and ethyl acetate.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Hydrolysis of the ester group. | 1. Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or adding more brominating agent. 2. Ensure complete extraction from the aqueous layer by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsion formation. 3. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with acidic or strongly basic aqueous solutions.[2][3] |
| Product is an Oil or Dark in Color | 1. Presence of colored impurities from the reaction. 2. Decomposition of the product. | 1. A dark brown or reddish-brown crude isolate is common.[1] This can often be removed by flash column chromatography. 2. Avoid excessive heat during solvent removal. |
| Multiple Spots on TLC of Crude Product | 1. Presence of starting material. 2. Formation of isomeric byproducts. 3. Formation of poly-brominated byproducts. | 1. Optimize reaction time and stoichiometry. 2. The methoxy group is an ortho-, para-director. While the 2-bromo isomer is often the major product, other isomers can form. Careful column chromatography is required for separation. 3. Use a controlled amount of the brominating agent to minimize the formation of di- or tri-brominated products. |
| Poor Separation During Column Chromatography | 1. Inappropriate solvent system. 2. Overloading the column. | 1. Optimize the eluent system using TLC. A good starting point is a 90:10 mixture of Heptane/Ethyl Acetate.[1] Adjust the polarity to achieve a good separation between the desired product and impurities. 2. Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Product Contains Residual Solvent | Incomplete removal of the solvent after column chromatography. | Dry the purified product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | >90% | A yield of 93% has been reported for the analogous Methyl 4-bromo-2-hydroxybenzoate.[1] |
| TLC Rf Value | ~0.38 | In a Heptane:EtOAc (90:10 v/v) system.[1] This can vary depending on the specific TLC plate and conditions. |
| Column Chromatography Eluent | Heptane/Ethyl Acetate (90:10) | This is a common starting point; the ratio may need to be adjusted based on TLC analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil. Is this normal?
A1: Yes, it is common to obtain a dark brown or reddish-brown crude isolate after the initial work-up.[1] These colored impurities are typically removed during flash column chromatography.
Q2: I see multiple spots on my TLC plate after the reaction. What could they be?
A2: The additional spots could be unreacted starting material, isomeric byproducts (e.g., Methyl 3-bromo-4-methoxybenzoate), or poly-brominated products. The methoxy group directs bromination to the ortho and para positions. Careful purification by column chromatography is necessary to isolate the desired 2-bromo isomer.
Q3: How can I avoid hydrolysis of the methyl ester during the work-up?
A3: To minimize hydrolysis, avoid prolonged exposure to strong acids or bases. During the aqueous wash, use a mild base like saturated sodium bicarbonate solution to neutralize any acid and work relatively quickly.[2][3]
Q4: What is the best way to monitor the progress of the bromination reaction?
A4: Thin-layer chromatography (TLC) is the most effective method. Spot the reaction mixture alongside the starting material on a TLC plate. The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot corresponding to the product is observed.
Q5: What are some common side reactions to be aware of?
A5: The primary side reactions are the formation of other brominated isomers and poly-bromination. The electron-donating methoxy group strongly activates the aromatic ring, making it susceptible to further bromination if an excess of the brominating agent is used.
Experimental Workflow Diagram
Caption: Workflow for the work-up and purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Bromo-4-methoxybenzoate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Accurate and reliable analytical characterization is paramount to ensure the identity, purity, and quality of this compound in any research and development setting. This guide focuses on the two primary analytical techniques for the structural elucidation and purity assessment of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis
To aid in the differentiation of this compound from its positional isomers, the following tables summarize their key analytical data.
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₉BrO₃ | 245.07 | 17100-65-1 |
| Methyl 4-bromo-2-methoxybenzoate | C₉H₉BrO₃ | 245.07 | 139102-34-4 |
| Methyl 3-bromo-4-methoxybenzoate | C₉H₉BrO₃ | 245.07 | 35450-37-4 |
Table 2: ¹H NMR Data Comparison (Predicted for this compound)
Solvent: CDCl₃, Frequency: 400 MHz
| Protons | This compound (Predicted) | Methyl 4-bromo-2-methoxybenzoate | Methyl 3-bromo-4-methoxybenzoate |
| OCH₃ (ester) | ~3.90 ppm (s, 3H) | ~3.89 ppm (s, 3H) | ~3.88 ppm (s, 3H) |
| OCH₃ (ring) | ~3.85 ppm (s, 3H) | ~3.87 ppm (s, 3H) | ~3.90 ppm (s, 3H) |
| H-3 | ~7.20 ppm (d, J ≈ 2.5 Hz) | ~7.15 ppm (dd, J ≈ 8.5, 2.0 Hz) | ~7.95 ppm (d, J ≈ 2.0 Hz) |
| H-5 | ~6.90 ppm (dd, J ≈ 8.5, 2.5 Hz) | ~7.25 ppm (d, J ≈ 2.0 Hz) | ~7.70 ppm (dd, J ≈ 8.5, 2.0 Hz) |
| H-6 | ~7.80 ppm (d, J ≈ 8.5 Hz) | ~7.65 ppm (d, J ≈ 8.5 Hz) | ~6.90 ppm (d, J ≈ 8.5 Hz) |
Table 3: ¹³C NMR Data Comparison (Predicted for all compounds)
Solvent: CDCl₃, Frequency: 100 MHz
| Carbon | This compound (Predicted) | Methyl 4-bromo-2-methoxybenzoate (Predicted) | Methyl 3-bromo-4-methoxybenzoate (Predicted) |
| C=O | ~165.5 ppm | ~166.0 ppm | ~165.8 ppm |
| C-1 | ~122.0 ppm | ~120.0 ppm | ~123.0 ppm |
| C-2 | ~115.0 ppm | ~158.0 ppm | ~111.0 ppm |
| C-3 | ~114.5 ppm | ~115.0 ppm | ~112.0 ppm |
| C-4 | ~162.0 ppm | ~120.0 ppm | ~158.0 ppm |
| C-5 | ~116.0 ppm | ~135.0 ppm | ~128.0 ppm |
| C-6 | ~134.0 ppm | ~125.0 ppm | ~133.0 ppm |
| OCH₃ (ester) | ~52.5 ppm | ~52.3 ppm | ~52.4 ppm |
| OCH₃ (ring) | ~56.0 ppm | ~56.2 ppm | ~56.3 ppm |
Table 4: HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Elution Order | Based on polarity, the expected elution order would be Methyl 3-bromo-4-methoxybenzoate, followed by this compound, and then Methyl 4-bromo-2-methoxybenzoate. However, this needs to be confirmed experimentally. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
This compound (or its isomer) sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the sample and differentiate it from its isomers.
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Sample of this compound (or its isomer)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 ratio. Add 0.1% formic acid to the mixture and sonicate for 15 minutes to degas.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare a working standard solution of approximately 100 µg/mL by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution at a concentration of approximately 100 µg/mL in the mobile phase.
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in Table 4.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the retention time of the main peak in the standard and sample chromatograms.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
If analyzing a mixture of isomers, compare the retention times to differentiate them.
-
Mandatory Visualizations
Caption: Analytical workflow for this compound.
Caption: Comparison of this compound and its isomers.
Reactivity Face-Off: Methyl 2-Bromo-4-methoxybenzoate vs. Ethyl 2-Bromo-4-methoxybenzoate in Cross-Coupling Reactions
A comparative guide for researchers, scientists, and drug development professionals on the anticipated reactivity of two closely related aryl bromides in common palladium-catalyzed cross-coupling reactions. This guide synthesizes established principles of organic chemistry to predict reactivity differences and provides standardized protocols for key transformations.
In the realm of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Aryl halides, such as Methyl 2-Bromo-4-methoxybenzoate and Ethyl 2-Bromo-4-methoxybenzoate, are pivotal building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. While structurally very similar, the seemingly minor difference in their ester alkyl group—methyl versus ethyl—can subtly influence their reactivity profiles. This guide offers a comparative analysis of these two compounds, drawing upon fundamental principles of steric and electronic effects to predict their relative performance in widely used transformations like Suzuki, Heck, and Buchwald-Hartwig reactions.
Theoretical Reactivity Comparison: A Subtle Battle of Sterics and Electronics
The primary difference between the two molecules lies in the steric bulk of the ester group. The ethyl group is larger than the methyl group, which can introduce greater steric hindrance around the ortho-bromo substituent. This steric congestion can impact the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Conversely, electronic effects are also at play. Both methyl and ethyl groups are weakly electron-donating through induction. The slightly greater inductive effect of the ethyl group compared to the methyl group might marginally increase the electron density at the carbonyl carbon of the ester. However, this effect is unlikely to significantly alter the overall electronic nature of the aromatic ring, which is more profoundly influenced by the electron-donating methoxy group and the electron-withdrawing ester functionality.
Given these considerations, This compound is predicted to exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its ethyl counterpart. This is primarily attributed to the lower steric hindrance of the methyl ester, which should allow for more facile access of the palladium catalyst to the carbon-bromine bond.
Table 1: Predicted Relative Reactivity and Physicochemical Properties
| Property | This compound | Ethyl 2-Bromo-4-methoxybenzoate | Predicted Reactivity Ranking |
| Molecular Weight | 245.07 g/mol | 259.09 g/mol | - |
| Steric Hindrance | Lower | Higher | Methyl > Ethyl |
| Electronic Effect | Slightly less electron-donating | Slightly more electron-donating | Negligible Difference |
| Predicted Reactivity | Higher | Lower | Methyl > Ethyl |
Experimental Protocols for Key Cross-Coupling Reactions
While direct comparative data is lacking, the following protocols for Suzuki, Heck, and Buchwald-Hartwig reactions are representative of conditions under which these substrates would likely be employed. These can serve as a starting point for experimental design and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Experimental Protocol:
-
To an oven-dried reaction vessel, add Methyl or Ethyl 2-Bromo-4-methoxybenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), followed by a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck-Mizoroki Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
Experimental Protocol:
-
In a reaction vessel, combine Methyl or Ethyl 2-Bromo-4-methoxybenzoate (1.0 mmol), the alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Add a suitable base, typically a tertiary amine like triethylamine (1.5 mmol), and a polar aprotic solvent such as DMF or NMP.
-
The vessel is sealed and heated to 100-120 °C with stirring for several hours until the reaction is complete.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The product is purified via column chromatography.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.
Experimental Protocol:
-
To a glovebox or a Schlenk line, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 mmol).
-
Add Methyl or Ethyl 2-Bromo-4-methoxybenzoate (1.0 mmol) and the desired amine (1.2 mmol).
-
Anhydrous, degassed toluene or dioxane is added as the solvent.
-
The reaction is heated to 80-110 °C with vigorous stirring. Reaction progress is monitored by an appropriate chromatographic method.
-
Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated, followed by purification of the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
In the absence of direct comparative experimental data, the principles of physical organic chemistry suggest that This compound may be a slightly more reactive substrate than Ethyl 2-Bromo-4-methoxybenzoate in palladium-catalyzed cross-coupling reactions. This is primarily due to the reduced steric hindrance of the methyl ester group. For researchers and drug development professionals, this implies that reactions with the methyl ester may proceed at slightly faster rates or require less forcing conditions. However, it is crucial to emphasize that this is a theoretical prediction, and the actual performance of these compounds can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The provided experimental protocols offer a robust starting point for the application of these valuable building blocks in the synthesis of novel compounds. Empirical validation is recommended to determine the optimal substrate and conditions for any specific synthetic target.
A Comparative Guide to Alternative Reagents for Suzuki Couplings of Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aryl Halide and Pseudohalide Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of coupling partners is critical. Methyl 2-bromo-4-methoxybenzoate is a common building block, but its reactivity and cost may not always be optimal. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in Suzuki couplings, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates the performance of various aryl halides and pseudohalides as alternatives to this compound in Suzuki-Miyaura coupling reactions. The relative reactivity of these reagents generally follows the order: Iodo > Bromo ≈ Triflate > Chloro > Tosylate . While the iodo- and triflate-derivatives offer higher reactivity, often allowing for milder reaction conditions, the chloro-analog presents a more cost-effective, albeit more challenging, alternative. The choice of reagent will ultimately depend on a balance of reactivity, cost, availability, and the specific requirements of the synthetic route.
Performance Comparison of Alternative Reagents
The selection of an appropriate leaving group is a crucial parameter in optimizing a Suzuki coupling reaction. The electronic and steric properties of the substrate, as well as the desired reaction kinetics, will dictate the most suitable choice. Below is a comparative analysis of common alternatives to this compound.
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| Methyl 2-Iodo-4-methoxybenzoate | Iodo (I) | Very High | Mild conditions, lower catalyst loading, broad catalyst scope. | High reactivity allows for lower temperatures and faster reactions. | Higher cost and lower stability compared to bromo- and chloro-derivatives. |
| This compound | Bromo (Br) | High | Standard Suzuki conditions, wide range of catalysts available. | Good balance of reactivity and stability, widely available. | Can require elevated temperatures for less reactive boronic acids. |
| Methyl 4-methoxy-2-(trifluoromethanesulfonyloxy)benzoate | Triflate (OTf) | High | Similar to bromides, often compatible with a broad range of catalysts. | High reactivity, comparable to bromides. Can be prepared from the corresponding phenol. | Generally more expensive than halides. |
| Methyl 2-Chloro-4-methoxybenzoate | Chloro (Cl) | Moderate | Requires more active catalysts (e.g., with Buchwald ligands), higher temperatures, and stronger bases. | Lower cost and wide availability. | Lower reactivity requires more specialized and often more expensive catalyst systems. |
| Methyl 4-methoxy-2-(tosyloxy)benzoate | Tosylate (OTs) | Low | Requires highly active catalyst systems and often harsh reaction conditions. | Can be prepared from the corresponding phenol. | Generally the least reactive, requiring forcing conditions which may not be suitable for complex molecules. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound and its alternatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Suzuki Coupling Workflow
Protocol 1: Suzuki Coupling of this compound (Baseline)
This protocol is adapted from a carbonylative Suzuki-Miyaura coupling and can be modified for a standard Suzuki coupling by omitting the CO source.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane/H₂O (5:1)
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Yield: Good to excellent, depending on the boronic acid.
Protocol 2: Suzuki Coupling of Methyl 2-Iodo-4-methoxybenzoate
This protocol is based on the coupling of the closely related 3-iodo-4-methoxybenzoic acid methyl ester.
-
Reagents:
-
Methyl 2-iodo-4-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
-
Solvent: Toluene/Ethanol/H₂O (3:1:1)
-
Procedure:
-
In a round-bottom flask, combine Methyl 2-iodo-4-methoxybenzoate, the arylboronic acid, and Na₂CO₃.
-
Add the solvent mixture and degas by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ and heat the mixture to 85 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Expected Yield: Excellent, typically >90%.
Protocol 3: Suzuki Coupling of Methyl 2-Chloro-4-methoxybenzoate
The coupling of aryl chlorides requires more active catalyst systems. Buchwald ligands are often employed for this purpose.[1]
-
Reagents:
-
Methyl 2-chloro-4-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: t-BuOH/H₂O (5:1)
-
Procedure:
-
In a glovebox, combine Methyl 2-chloro-4-methoxybenzoate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a Schlenk tube.
-
Add the degassed solvent mixture.
-
Seal the tube and heat to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
-
-
Expected Yield: Moderate to good, highly dependent on the boronic acid and precise conditions.
Protocol 4: Suzuki Coupling of Methyl 4-methoxy-2-(trifluoromethanesulfonyloxy)benzoate
Aryl triflates are good coupling partners, often with reactivity similar to aryl bromides.[2]
-
Reagents:
-
Methyl 4-methoxy-2-(trifluoromethanesulfonyloxy)benzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PCy₃ (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane
-
Procedure:
-
Combine the aryl triflate, arylboronic acid, and K₃PO₄ in a Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture, followed by the remaining solvent.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
Work up and purify as described in the previous protocols.
-
-
Expected Yield: Good to excellent.
Protocol 5: Suzuki Coupling of Methyl 4-methoxy-2-(tosyloxy)benzoate
Aryl tosylates are generally the least reactive and require highly active catalyst systems.[3]
-
Reagents:
-
Methyl 4-methoxy-2-(tosyloxy)benzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
CM-Phos (a bulky, electron-rich phosphine ligand) (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: 1,4-Dioxane
-
Procedure:
-
Follow a similar procedure to Protocol 3, using the specified catalyst system.
-
Higher temperatures (e.g., 110-130 °C) may be required to achieve a reasonable reaction rate.
-
Careful monitoring is essential due to the potential for side reactions under forcing conditions.
-
-
Expected Yield: Variable, from low to good, highly dependent on the specific substrates and catalyst efficacy.
Logical Relationships in Suzuki Coupling
The success of a Suzuki coupling reaction depends on the careful selection of several interdependent parameters. The following diagram illustrates the logical relationships to consider when choosing a reagent and optimizing reaction conditions.
Conclusion
While this compound remains a reliable and widely used reagent for Suzuki-Miyaura cross-coupling, a range of viable alternatives exist. For reactions requiring higher reactivity and milder conditions, the corresponding iodo- and triflate-derivatives are excellent choices, albeit at a higher cost. For more cost-sensitive applications, the chloro-analog can be employed, provided a suitable high-activity catalyst system is utilized. Aryl tosylates represent the most challenging substrates and should generally be considered only when other alternatives are not feasible. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting the optimal reagent for their specific synthetic needs.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Methyl 2-bromo-4-methoxybenzoate is a valuable building block in the synthesis of complex organic molecules, pharmaceuticals, and materials. The selection of an appropriate palladium catalyst is critical to the success of these coupling reactions, directly impacting yield, reaction time, and substrate scope. This guide provides a comparative overview of various palladium catalysts for Suzuki-M iyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings with this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Data Presentation: A Comparative Overview of Catalyst Performance
The following tables summarize the performance of various palladium catalyst systems in cross-coupling reactions with this compound and its close structural analogs.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[1][2]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | Highly active catalyst system, allows for lower catalyst loading.[3] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | >12 | >85 | A classic, reliable catalyst system.[4] |
| PdCl₂(dppf) | Arylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96* | Effective for a broad range of substrates.[5] |
| Pd(acac)₂ / CataCXium A | 2-Naphthylboronic acid | - | Anisole | 80 | 20 | 61 | Carbonylative Suzuki-Miyaura coupling.[6] |
*Data based on structurally similar aryl bromides like 4-bromoanisole and 2-bromo-4-methylpyridine.
Table 2: Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The data below is for the closely related substrate, Ethyl 2-Bromo-4-methoxybenzoate, and provides a strong indication of expected performance.[7]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Ethyl acrylate | Et₃N | DMF | 100 | 16 | >80 |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | Et₃N | DMF | 100 | 16 | 88 |
| Pd(OAc)₂ / P(o-tolyl)₃ | Methyl methacrylate | K₂CO₃ | DMA | 120 | 24 | 65 |
| PdCl₂(PPh₃)₂ | Acrylonitrile | Et₃N | Acetonitrile | 100 | 10 | 90 |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. Bulky, electron-rich phosphine ligands are generally required for efficient coupling.[8][9]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Aniline | K₂CO₃ | Toluene/THF | 90 | 2 | up to 89 | A highly effective and general catalyst system.[8] |
| Pd(OAc)₂ / BINAP | Morpholine | NaOt-Bu | Toluene | 100 | 18 | ~94 | Effective for cyclic secondary amines.[3] |
| Pd(OAc)₂ / X-Phos | Aniline | KOt-Bu | Toluene | 100 | 0.17 (MW) | High* | Microwave irradiation can significantly reduce reaction times.[9] |
*Data based on structurally similar aryl bromides.
Table 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically with the aid of a copper co-catalyst.[10][11]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF | Reflux | 1 | up to 93 | A classic and widely used catalyst system.[10] |
| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Amine | Various | Various | Various | Good to Excellent | A versatile system for a range of alkynes.[11] |
| PdCl₂(PPh₃)₂ | Terminal Alkyne | TBAF | Solvent-free | Various | Various | Moderate to Excellent* | A copper- and amine-free protocol.[11] |
*Data based on structurally similar aryl bromides.
Experimental Protocols
The following is a representative experimental protocol for a Carbonylative Suzuki-Miyaura coupling of this compound, adapted from the literature.[6]
Reaction: Carbonylative Suzuki-Miyaura Coupling of this compound with 2-Naphthylboronic Acid.
Materials:
-
This compound
-
2-Naphthylboronic acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
CataCXium® A (di(1-adamantyl)-n-butylphosphine)
-
Anisole (anhydrous)
-
Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), 2-naphthylboronic acid (1.5 equiv.), Pd(acac)₂ (5 mol%), and CataCXium® A (10 mol%).
-
Add anhydrous anisole via syringe to the flask.
-
The reaction is performed in a two-chamber system where one chamber contains a CO source (e.g., from a COgen tube or a balloon) which is released into the reaction chamber.
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the palladium-catalyzed cross-coupling of this compound.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow for selecting a palladium catalyst for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kbfi.ee [kbfi.ee]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Methyl 2-Bromo-4-methoxybenzoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of Methyl 2-Bromo-4-methoxybenzoate. Detailed experimental protocols, comparative data, and workflow diagrams are presented to assist in selecting the most suitable methodology for quality control and research purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical to ensure the efficacy, safety, and reproducibility of subsequent reactions and final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification of impurities. This guide compares the utility of GC-MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity analysis.
Comparison of Analytical Techniques
A multi-faceted approach is often optimal for a thorough purity assessment. The following table compares the capabilities of GC-MS, HPLC, and NMR for the analysis of this compound.
| Parameter | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity via differential partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and non-volatile or thermally labile impurities. | Structural elucidation and quantification of the main component and major impurities. |
| Key Advantages | High sensitivity, excellent separation of isomers, and definitive identification of impurities through mass spectra. | Robust, versatile for a wide range of compounds, and non-destructive. | Provides detailed structural information, is non-destructive, and can be a primary quantitative method (qNMR). |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for certain isomeric impurities compared to GC. | Lower sensitivity for trace impurities compared to chromatographic methods. |
| Typical Purity Range Detected | 95-99.9% | 95-99.9% | 90-99.5% |
| Common Impurities Detected | Residual solvents, starting materials, and volatile by-products. | Unreacted starting materials, non-volatile by-products, and degradation products. | Structurally similar impurities, residual solvents. |
Potential Impurities in this compound
The potential impurities in this compound are largely dependent on the synthetic route employed. Understanding the synthesis is key to identifying and quantifying potential contaminants.
| Synthetic Route | Potential Impurities | Typical Detection Method |
| Esterification of 2-Bromo-4-methoxybenzoic acid | 2-Bromo-4-methoxybenzoic acid (unreacted starting material), residual methanol, and by-products from side reactions. | GC-MS, HPLC, NMR |
| Bromination of Methyl 4-methoxybenzoate | Isomeric monobrominated and dibrominated products (e.g., Methyl 3-Bromo-4-methoxybenzoate, Methyl 2,5-Dibromo-4-methoxybenzoate), unreacted Methyl 4-methoxybenzoate. | GC-MS, HPLC, NMR |
| Multi-step synthesis from 4-bromo-2-fluorotoluene | A range of intermediates and by-products from bromination, hydrolysis, cyanidation, methoxylation, and esterification steps.[1] | GC-MS, HPLC |
Experimental Protocols
GC-MS Analysis Protocol
This protocol outlines a general method for the purity assessment of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to achieve a concentration of 1 mg/mL.
-
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
The purity is calculated based on the relative peak area percentage. The area of the main peak (this compound) is divided by the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
Alternative Purity Assessment Protocols
HPLC Analysis Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
NMR Spectroscopy Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Experiments: Acquire a proton (¹H) NMR spectrum. For structural confirmation of impurities, 2D NMR experiments like COSY and HSQC can be performed.
-
Data Analysis: Purity is determined by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard. Impurities can be identified and quantified if their signals do not overlap with the main component.
Workflow Diagrams
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical relationship of analytical techniques.
Conclusion
The purity assessment of this compound is crucial for its application in research and development. While GC-MS is a highly effective method for identifying and quantifying volatile and semi-volatile impurities, a comprehensive purity profile is best achieved by employing orthogonal techniques. HPLC is well-suited for the analysis of non-volatile impurities and for routine purity assays, while NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis. The choice of methodology should be guided by the specific requirements of the analysis, including the expected impurities based on the synthetic route and the desired level of analytical detail.
References
A Comparative Guide to Analytical Methods for Methyl 2-Bromo-4-methoxybenzoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is paramount to ensuring the quality, efficacy, and safety of the final product. Methyl 2-Bromo-4-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for its analysis against alternative techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and suitability for a wide range of compounds. A reversed-phase HPLC method is proposed for the routine analysis of this compound.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 50% acetonitrile, increasing to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known weight of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: A logical workflow for HPLC method development and validation.
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be employed for the analysis of this compound, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that a commercial standard for the related isomer, Methyl 4-bromo-2-methoxybenzoate, specifies an assay by GC, this is a viable alternative.[1]
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress and preliminary purity assessment. It has been used in the synthesis of related compounds.[2]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of heptane and ethyl acetate (e.g., 90:10 v/v).[2]
-
Sample Application: Spot a dilute solution of the sample (in a volatile solvent) onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
UV light at 254 nm.
-
Staining with a potassium permanganate (KMnO4) solution.[2]
-
-
Analysis: Calculate the retention factor (Rf) value.
Comparative Analysis
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantification, the required sensitivity, and the available instrumentation.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Differential migration on a solid stationary phase with a liquid mobile phase. |
| Instrumentation | HPLC system with UV detector. | GC system with a mass spectrometer. | TLC plates, developing chamber, visualization tools. |
| Sample Preparation | Dissolution in mobile phase and filtration. | Dissolution in a volatile organic solvent. | Dissolution in a volatile solvent and spotting. |
| Typical Run Time | 15-20 minutes. | 15-25 minutes. | 20-40 minutes. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (µg to ng range). |
| Selectivity | High, based on retention time and UV spectrum. | Very High, based on retention time and mass spectrum. | Low to Moderate, based on Rf value and spot color. |
| Quantification | Excellent, highly reproducible. | Excellent, highly reproducible. | Semi-quantitative at best. |
| Key Advantages | Widely applicable, robust, and precise for quantification. | High sensitivity and definitive identification through mass spectra. | Simple, rapid, low cost, and good for reaction monitoring. |
| Key Disadvantages | Higher cost of instrumentation and solvents. | Requires volatile and thermally stable analytes. | Limited resolution, not suitable for precise quantification. |
Conclusion
For the routine, quantitative analysis of this compound in a drug development setting, the proposed HPLC method offers the best combination of performance, reliability, and precision. GC-MS serves as an excellent orthogonal technique, providing confirmatory identification and potentially higher sensitivity, which is particularly useful for impurity profiling. TLC remains a valuable, simple tool for rapid qualitative assessments, such as monitoring the progress of a chemical reaction. The selection of the most appropriate method will ultimately be guided by the specific analytical challenge at hand.
References
Navigating Reactivity: A Comparative Guide to Steric and Electronic Effects in Methyl 2-Bromo-4-methoxybenzoate Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthetic planning and the discovery of novel therapeutics. This guide provides a comprehensive comparison of the steric and electronic effects influencing the reactivity of positional isomers of Methyl 2-Bromo-4-methoxybenzoate. By examining the interplay of substituent placement, this document offers insights into predicting reaction outcomes and optimizing experimental conditions, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the electronic environment of the carbon-halogen bond and the steric hindrance around the reaction center. In the isomers of this compound, the positions of the electron-donating methoxy group (-OCH₃), the electron-withdrawing methyl ester group (-CO₂CH₃), and the bromine atom create distinct chemical environments that significantly impact their susceptibility to catalytic transformations.
The Interplay of Electronic and Steric Effects
The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring, which can, in turn, decrease the reactivity of the aryl halide in the rate-determining oxidative addition step of many cross-coupling reactions. Conversely, the methyl ester group is electron-withdrawing and tends to increase reactivity. The overall reactivity of each isomer is a result of the balance of these opposing electronic influences, further modulated by steric effects.
Steric hindrance, primarily from substituents ortho to the bromine atom, can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate. This effect is particularly pronounced in isomers where a substituent is adjacent to the site of reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Predicted Relative Reactivity of Methyl Bromo-4-methoxybenzoate Isomers in Suzuki-Miyaura Coupling
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| This compound | Br at C2, OCH₃ at C4, CO₂CH₃ at C1 | Moderate | The electron-donating methoxy group at the para-position and the electron-withdrawing ester group at the ortho-position to the bromine have opposing electronic effects. The overall reactivity will be a balance of these influences.[1] |
| Methyl 3-Bromo-4-methoxybenzoate | Br at C3, OCH₃ at C4, CO₂CH₃ at C1 | High | The electron-donating methoxy group is para to the bromine, and the electron-withdrawing ester group is meta. The activating effect of the ester group is less pronounced at the meta position, but the overall electronic and steric environment is favorable for coupling. |
| Methyl 4-Bromo-2-methoxybenzoate | Br at C4, OCH₃ at C2, CO₂CH₃ at C1 | Low to Moderate | The methoxy group is ortho to the bromine, which can sterically hinder the approach of the catalyst. However, the bromine is para to the electron-withdrawing ester group, which can enhance reactivity. |
| Methyl 5-Bromo-2-methoxybenzoate | Br at C5, OCH₃ at C2, CO₂CH₃ at C1 | Moderate to High | The bromine is meta to both the electron-donating methoxy group and the electron-withdrawing ester group. This position experiences less steric hindrance and a balanced electronic influence. |
Note: The predicted relative reactivities are qualitative and based on general principles of steric and electronic effects in Suzuki-Miyaura reactions. Actual reaction rates will also depend on the specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for the isomers of this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for each specific substrate.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Methyl bromo-methoxybenzoate isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Methyl bromo-methoxybenzoate isomer, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Cross-Coupling
Materials:
-
Methyl bromo-methoxybenzoate isomer (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or toluene)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the Methyl bromo-methoxybenzoate isomer, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To further aid in the understanding of these complex reactions, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated protocols for the synthesis and purification of high-purity Methyl 2-Bromo-4-methoxybenzoate (CAS 17100-65-1), a key intermediate in the development of various pharmaceutical compounds. We present a primary method based on the esterification of 2-Bromo-4-methoxybenzoic acid and a potential alternative route, offering insights into their respective yields, purity levels, and procedural complexities.
Method 1: Fischer Esterification of 2-Bromo-4-methoxybenzoic Acid
This common and well-established method involves the acid-catalyzed esterification of 2-Bromo-4-methoxybenzoic acid with methanol.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-methoxybenzoic acid
A precursor for the final product, 2-Bromo-4-methoxybenzoic acid, can be synthesized through the bromination of 4-methoxybenzoic acid. While various methods exist, a general procedure involves reacting 4-methoxybenzoic acid with a brominating agent in the presence of a catalyst.
Step 2: Esterification
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude product can be purified by either recrystallization or column chromatography to achieve high purity.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals. This method is effective for removing small amounts of impurities.
-
Column Chromatography: For a higher degree of purification, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is recommended. This is particularly effective for separating the desired product from isomers and other byproducts.
Method 2: Alternative Synthesis via Bromination of Methyl 4-methoxybenzoate
An alternative approach involves the direct bromination of commercially available Methyl 4-methoxybenzoate. This method avoids the initial synthesis of the benzoic acid precursor.
Experimental Protocol
-
Dissolve Methyl 4-methoxybenzoate in a suitable solvent, such as acetic acid.
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) to the solution, maintaining the reaction temperature below 25°C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into cold water and adjust the pH to 8-9 with a base like sodium carbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the crude product.
Purification Protocol
Similar to Method 1, the crude product from this synthesis can be purified to high purity using recrystallization or column chromatography.
Performance Comparison
| Parameter | Method 1: Fischer Esterification | Method 2: Bromination of Ester |
| Starting Material | 2-Bromo-4-methoxybenzoic acid | Methyl 4-methoxybenzoate |
| Key Reagents | Methanol, Sulfuric Acid | Brominating Agent (e.g., NBS), Acetic Acid |
| Purity | High purity achievable with proper purification | High purity achievable with proper purification |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each synthesis and purification pathway.
Caption: Comparative workflow of the two primary synthesis methods.
Caption: Decision-making process for the purification of the final product.
Safety Operating Guide
Proper Disposal of Methyl 2-Bromo-4-methoxybenzoate: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Methyl 2-Bromo-4-methoxybenzoate (CAS RN: 17100-65-1), ensuring compliance and mitigating environmental impact.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical to minimize risks and ensure compliance with regulatory standards.
Immediate Safety Precautions and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal preparations should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.
Personal Protective Equipment (PPE) and Waste Container Specifications:
| Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Mandatory to protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Essential for preventing skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Body Protection | A lab coat must be worn at all times | Protects against accidental spills and contamination of personal clothing. |
| Waste Container | Sealable, airtight, and clearly labeled container for halogenated organic waste | Prevents the release of vapors and ensures proper waste segregation. The container should be made of a compatible material, such as high-density polyethylene (HDPE). |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as halogenated organic waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated materials such as weighing paper, spatulas, and gloves, in a designated and properly labeled hazardous waste container for solid halogenated organic compounds.
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[1][2] Do not mix with non-halogenated solvent waste.[1][3]
-
-
Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date when waste is first added to the container should also be recorded.
-
Sealing: Ensure the container is kept tightly sealed at all times, except when adding waste.[4]
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials. Avoid mixing with acidic waste streams to prevent uncontrolled reactions.[1] Secondary containment for liquid waste containers is highly recommended.[1]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[5] This should only be performed by qualified personnel at a licensed facility.
-
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry material. Place the absorbent material in an appropriate, sealable waste disposal container and treat it as hazardous waste.[6]
-
Large Spills: If a significant amount of this compound is released, immediately evacuate and secure the area. Contact your institution's EHS department or emergency response team for assistance.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
